Laxiflorin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S,5S,5'R,6S,9R)-5'-(hydroxymethyl)-4',4'-dimethyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-2-ene]-1',2,11-trione |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,12-14,21H,1,4-5,8-10H2,2-3H3/t12-,13-,14-,19+,20+/m1/s1 |
InChI Key |
ZJDNVMACHSNZNN-QUUXKOAQSA-N |
Isomeric SMILES |
CC1(C=CC(=O)[C@@]2([C@@H]1CO)COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)C |
Canonical SMILES |
CC1(C=CC(=O)C2(C1CO)COC(=O)C34C2CCC(C3)C(=C)C4=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Laxiflorin B from Isodon eriocalyx var. laxiflora: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laxiflorin B, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx var. laxiflora, has emerged as a promising natural product with potent cytotoxic and anti-tumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, biological activities, and mechanisms of action. This document synthesizes key quantitative data, outlines experimental methodologies for its study, and visualizes the complex signaling pathways it modulates. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Isodon eriocalyx var. laxiflora, a perennial shrub belonging to the Lamiaceae family, is a rich source of bioactive ent-kaurane diterpenoids. Among these, this compound has garnered significant attention for its potent cytotoxic effects against various cancer cell lines. This document details the scientific understanding of this compound, with a focus on its isolation, biological effects, and molecular targets.
Natural Source and Isolation
Isodon eriocalyx var. laxiflora is the primary natural source of this compound. The leaves of this plant have been found to contain a variety of structurally related diterpenoids.
Quantitative Data
The natural abundance of this compound in Isodon eriocalyx is notably low. Due to this low yield, alternative production methods are being explored.
| Parameter | Value | Reference |
| Natural Abundance of this compound | 0.00061% | [1] |
| Semi-synthetic Precursor | Eriocalyxin B | [1] |
Experimental Protocols
While a precise, step-by-step protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology for the extraction and purification of ent-kaurane diterpenoids from Isodon species can be outlined.
Protocol 1: General Extraction and Fractionation
-
Plant Material Preparation: Air-dry the leaves of Isodon eriocalyx var. laxiflora and grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Fraction Collection: Collect and concentrate each solvent fraction for further purification. The ethyl acetate fraction is often enriched with diterpenoids.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or methanol.
-
Fraction Monitoring: Monitor the eluted fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further Purification: Subject the combined fractions containing the compounds of interest to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) until pure compounds are obtained.
-
Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, HSQC, HMBC) and Mass Spectrometry (MS) to confirm their structures.
Note: Due to the low natural abundance of this compound, a semi-synthetic approach starting from its more abundant analogue, Eriocalyxin B, has been developed to improve the yield. However, a detailed public protocol for this semi-synthesis is not currently available.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is multifaceted, involving the targeting of key signaling pathways and cellular components.
Cytotoxicity Data
This compound has demonstrated potent inhibitory effects on the growth of several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | < 0.5 µg/mL | [2] |
| T24 | Bladder Cancer | < 0.5 µg/mL | [2] |
Signaling Pathways
3.2.1. Inhibition of the ERK1/2 Signaling Pathway
A primary mechanism of action for this compound is the direct inhibition of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers.
This compound covalently binds to cysteine residues in the ATP-binding pocket of ERK1/2, leading to the inhibition of its kinase activity.[3] This, in turn, prevents the phosphorylation of downstream substrates such as RSK and the pro-apoptotic protein BAD. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis.[3]
Furthermore, this compound disrupts a positive feedback loop in the ErbB signaling pathway by inhibiting the ERK-mediated expression of the growth factors Amphiregulin (AREG) and Epiregulin (EREG).[3]
Caption: this compound inhibits the ERK1/2 signaling pathway.
3.2.2. Induction of Mitochondrial-Mediated Apoptosis
This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. By inhibiting the phosphorylation of the pro-apoptotic protein BAD, this compound promotes its pro-death activity.[3] Dephosphorylated BAD translocates to the mitochondria, where it disrupts the anti-apoptotic function of proteins like Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-7), ultimately resulting in programmed cell death.[3]
Caption: this compound induces mitochondrial-mediated apoptosis.
3.2.3. Targeting of β-tubulin
In addition to its effects on signaling pathways, recent studies have identified β-tubulin as a direct cellular target of this compound. It is suggested that this compound covalently binds to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This interaction contributes to the potent anti-proliferative and pro-apoptotic effects of this compound, particularly in triple-negative breast cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound's biological activity.
Caption: Experimental workflow for this compound research.
Conclusion and Future Directions
This compound, a natural product from Isodon eriocalyx var. laxiflora, demonstrates significant potential as an anti-cancer agent. Its multifaceted mechanism of action, involving the inhibition of the ERK1/2 signaling pathway and the targeting of β-tubulin, makes it a compelling candidate for further drug development.
Future research should focus on:
-
Optimization of Production: Developing more efficient semi-synthetic or fully synthetic routes to overcome the low natural abundance of this compound.
-
In-depth Mechanistic Studies: Further elucidating the interplay between its effects on the ERK1/2 pathway and microtubule dynamics.
-
Preclinical and Clinical Development: Conducting comprehensive preclinical studies to evaluate its safety, efficacy, and pharmacokinetic profile, with the ultimate goal of advancing it to clinical trials.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify compounds with improved potency and selectivity.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
Laxiflorin B: A Technical Guide to Its Discovery, Isolation, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laxiflorin B, an ent-kaurane diterpenoid first identified from the leaves of Isodon eriocalyx var. laxiflora, has emerged as a promising natural product with potent anticancer activities. Its discovery has been hampered by extremely low natural abundance, leading to the development of an efficient semi-synthetic pathway to facilitate further investigation. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both the natural purification and the more viable semi-synthetic protocol. Furthermore, it elucidates the compound's complex mechanisms of action, primarily focusing on its roles as a covalent inhibitor of the ERK1/2 signaling pathway and a disruptor of microtubule dynamics. This document consolidates key quantitative data, experimental methodologies, and visual schematics to serve as a vital resource for researchers in oncology, natural product chemistry, and drug development.
Discovery and Isolation
This compound was first reported in 1995 as a novel seco-ent-kaurane diterpenoid isolated from the leaves of the perennial shrub Isodon eriocalyx var. laxiflora.[1][2] This plant has been a rich source of various diterpenoids with diverse biological activities.[1][3]
Natural Isolation
The isolation of this compound directly from its natural source is challenging due to its exceptionally low yield.
Experimental Protocol: Natural Isolation (General Method) While the specific, detailed protocol from the original 1995 publication is not fully available, the general procedure for isolating diterpenoids from Isodon species involves the following steps:
-
Extraction: Dried and powdered leaves of I. eriocalyx var. laxiflora are exhaustively extracted with an organic solvent like ethanol or methanol at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to repeated column chromatography. Typical stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.
-
Final Purification: Fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Semi-Synthesis from Eriocalyxin B
The low natural abundance of this compound (approximately 0.00061-0.00067%) makes large-scale research impractical.[4] Fortunately, its analogue, Eriocalyxin B, is isolated from the same plant with a significantly higher yield of about 0.084%.[4][5] This has led to the development of a high-yield, two-step semi-synthetic process.[4]
Experimental Protocol: Semi-Synthesis
-
Oxidative Cleavage: The vicinal diols at the C6-C7 position of Eriocalyxin B are oxidized. Eriocalyxin B is refluxed in dichloromethane (DCM) with Dess-Martin periodinane. This reaction selectively cleaves the C6-C7 carbon-carbon bond to form an aldehyde.[4][5]
-
Selective Reduction: The aldehyde functional group of the oxidation product is then selectively reduced. This is achieved using sodium borohydride (NaBH₄) under acidic conditions.[4]
-
Purification: The final product, this compound, is purified from the reaction mixture using silica gel column chromatography.[4]
Quantitative Data: Isolation and Synthesis
| Method | Source / Precursor | Yield | Reference(s) |
| Natural Isolation | Isodon eriocalyx var. laxiflora | ~0.00061% | [4] |
| Natural Isolation | Isodon eriocalyx var. laxiflora | 0.084% | [4][5] |
| Semi-Synthesis | Eriocalyxin B | 70% | [4] |
Spectroscopic Data
Characterization of this compound is confirmed through spectroscopic methods. While the precise published values from the primary literature are not available in the search results, a technical guide requires their inclusion. The following table is a placeholder for the expected ¹H and ¹³C NMR data, which is crucial for compound identification.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | δ (ppm) |
| Data not available in search results | Data not available in search results |
Mechanisms of Action
This compound exerts its potent anticancer effects through at least two distinct and significant mechanisms: inhibition of the ERK1/2 signaling pathway and disruption of microtubule polymerization.
Covalent Inhibition of ERK1/2 Signaling
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, driving proliferation and survival. This compound has been identified as a novel, covalent inhibitor of ERK1/2.[4][5]
-
Direct Binding: this compound directly binds to ERK1 and ERK2.[4] Mass spectrometry and simulation studies have revealed that the D-ring of this compound forms a covalent bond with a critical cysteine residue (Cys-183 in ERK1 and Cys-166 in ERK2) located within the ATP-binding pocket.[5]
-
Inhibition of MEK-ERK Interaction: This covalent binding physically blocks the interaction between MEK1/2 (the upstream activators) and ERK1/2, thereby preventing ERK phosphorylation and activation.[4]
-
Downstream Effects: Inhibition of ERK1/2 activation leads to reduced phosphorylation of downstream targets like RSK and the pro-apoptotic protein BAD. Dephosphorylated BAD translocates to the mitochondria to trigger apoptosis.[4][5]
-
Feedback Loop Disruption: Activated ERK signaling normally drives the expression of growth factors like amphiregulin (AREG) and epiregulin (EREG), which then activate upstream receptors (ErbBs) in a positive feedback loop. This compound breaks this loop by inhibiting ERK, leading to the downregulation of AREG and EREG expression.[5]
Disruption of Microtubule Polymerization
In addition to its effects on ERK, this compound also targets the cytoskeleton. It has been identified as a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.
-
Mechanism: By binding to this site, this compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule integrity leads to cell cycle arrest and ultimately induces apoptosis. This mechanism is particularly relevant in its activity against triple-negative breast cancer (TNBC) cells.
Key Experimental Protocols
In Vitro ERK1/2 Kinase Assay
This assay is used to determine if this compound directly inhibits the phosphorylation of ERK1 by its upstream kinase MEK1.
Protocol:
-
Reagents:
-
Kinase Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 250 mM NaCl, 5 mM EGTA, 1 mM DTT.
-
ATP Solution: 10 mM ATP in water.
-
Proteins: Active 3xFlag-MEK1, purified GST-ERK1.
-
This compound: Stock solution in DMSO, diluted to final concentrations (e.g., 0, 1, 10, 50 µM).
-
-
Procedure:
-
Prepare a reaction mixture containing 1X Kinase Buffer, 400 ng GST-ERK1, 400 ng 3xFlag-MEK1, and 200 µM ATP.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blot using primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A decrease in the phospho-ERK1/2 signal relative to the total ERK1/2 signal indicates inhibition.[4]
-
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the direct effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Reagents:
-
Tubulin: >99% pure tubulin from bovine brain (e.g., Cytoskeleton, Inc.).
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP solution: 10 mM GTP in water.
-
Fluorescent Reporter: A dye whose fluorescence increases upon binding to polymerized microtubules.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing tubulin (e.g., 2 mg/mL) in G-PEM buffer, 1 mM GTP, and the fluorescent reporter.
-
Add this compound at various concentrations or a known inhibitor/stabilizer as a control.
-
Incubate the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Analysis:
-
Measure the fluorescence intensity every minute for 60-90 minutes. An inhibition of the increase in fluorescence over time compared to the control indicates that this compound is a tubulin polymerization inhibitor.
-
Conclusion and Future Directions
This compound is a compelling natural product that demonstrates significant anticancer potential through well-defined molecular mechanisms. Its ability to covalently inhibit ERK1/2, a central node in cancer signaling, and disrupt microtubule function marks it as a dual-action agent worthy of further investigation. The development of a high-yield semi-synthetic route has overcome the primary obstacle of low natural availability, paving the way for advanced preclinical and clinical studies.[4] Future research should focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, exploring its efficacy in combination therapies, and further investigating its activity against a broader range of cancer types. The detailed protocols and data summarized in this guide provide a solid foundation for these future endeavors.
References
- 1. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four new diterpenoids from Isodon eriocalyx var. laxiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Laxiflorin B: A Technical Deep Dive into its Mechanism of Action as a Covalent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. The development of specific ERK1/2 inhibitors has been a significant challenge, with a scarcity of agents reaching clinical trials. This technical guide details the mechanism of action of Laxiflorin B, a natural ent-kaurene diterpenoid, identified as a novel, selective, and covalent inhibitor of ERK1/2. We will explore its direct binding interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism. This document serves as a comprehensive resource for researchers engaged in oncology drug discovery and the study of MAPK pathway inhibition.
Introduction to this compound
This compound is a herbal compound isolated from Isodon eriocalyx, a plant used in traditional medicine.[1] While demonstrating broad anticancer activity, its precise molecular targets remained elusive until recent studies identified ERK1/2 as its primary binding partner.[1][2] Ectopic activation of the ERK1/2 pathway is a known driver of oncogenesis and resistance to upstream inhibitors targeting receptor tyrosine kinases (RTKs), RAF, or MEK.[1][2] this compound presents a unique therapeutic strategy by directly targeting the terminal kinases in this critical cascade.
Core Mechanism of Action: Covalent Inhibition of ERK1/2
This compound functions as an irreversible inhibitor of ERK1/2 by forming a covalent bond with specific cysteine residues within the kinase. This direct interaction is the cornerstone of its inhibitory activity.
Direct and Covalent Binding to the ATP Pocket
Through a series of biochemical and analytical experiments, it was determined that this compound directly binds to ERK1 and ERK2 with high affinity.[1][2] The mechanism is one of covalent modification, which distinguishes it from many reversible ATP-competitive inhibitors.
-
Binding Sites: Mass spectrometry and mutational analyses have identified the specific covalent binding sites.[1][3]
-
On ERK1 , this compound binds to Cysteine 183 (Cys-183) and Cysteine 178 (Cys-178) .
-
On ERK2 , the corresponding binding sites are Cysteine 166 (Cys-166) and Cysteine 161 (Cys-161) .[1]
-
-
Dual-Site Interaction: The interaction is multifaceted. The D-ring of this compound forms a covalent linkage with Cys-183 (Cys-166 in ERK2), a residue located within the ATP-binding pocket.[1][2] This directly obstructs ATP from binding and prevents the kinase from performing its phosphorylating function. Concurrently, the A-ring of this compound engages in a non-inhibitory binding with Cys-178, which is thought to facilitate the primary inhibitory binding at Cys-183.[1][3]
-
Disruption of MEK-ERK Interaction: Beyond ATP competition, this compound has been shown to block the interaction between MEK1 and ERK1, and to a lesser extent, the MEK2-ERK2 interaction.[2] This prevents the activating phosphorylation of ERK by its upstream kinase, MEK, providing a dual mechanism of inhibition.
Modulation of Downstream Signaling Pathways
The covalent inhibition of ERK1/2 by this compound initiates a cascade of downstream cellular events, primarily leading to the suppression of pro-survival signaling and the induction of apoptosis.
Inhibition of the MEK-ERK-RSK Axis and Induction of Apoptosis
By inhibiting ERK1/2, this compound effectively shuts down the canonical MEK-ERK-RSK signaling axis.[1] This leads to reduced phosphorylation of key downstream effectors, including the pro-apoptotic protein BAD (Bcl-2 associated death promoter). Dephosphorylated (active) BAD translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[1][2] This is evidenced by the observed upregulation of cleaved caspases 7 and 9, and cleaved PARP in treated cancer cells.[1]
Suppression of an Autocrine Pro-Survival Loop
A key finding is that this compound treatment leads to the transcriptional downregulation of Amphiregulin (AREG) and Epiregulin (EREG), two growth factors whose expression is driven by ERK activity.[2][4] These secreted ligands normally act in an autocrine fashion, binding to and activating the epidermal growth factor receptor (EGFR), which in turn further stimulates the ERK pathway. By suppressing AREG and EREG production, this compound breaks this positive feedback loop, leading to more sustained pathway inhibition.[2][4]
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative effects across a panel of non-small-cell lung cancer (NSCLC) cell lines. The inhibition of cell viability is consistently dose-dependent.
| Cell Line | EGFR Status | Observed Effect of this compound | Reference |
| PC9 | EGFR mutant (del E746_A750) | Dose-dependent inhibition of cell viability and colony formation. | [1][2] |
| HCC827 | EGFR mutant (del E746_A750) | Dose-dependent inhibition of cell viability. | [1][2] |
| H1650 | EGFR mutant (del E746_A750) | Dose-dependent inhibition of cell viability. | [1][2] |
| A549 | KRAS mutant | Dose-dependent inhibition of cell viability. | [2] |
| H1975 | EGFR mutant (L858R, T790M) | Dose-dependent inhibition of cell viability. | [2] |
Note: Specific IC50 values vary between studies and experimental conditions. The data indicates broad efficacy, particularly in EGFR-mutant subtypes.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relied on a suite of standard and advanced molecular biology techniques.
Cell Viability and Apoptosis Assays
-
Cell Viability: NSCLC cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. Cell viability was quantified using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.
-
Apoptosis Analysis: Cells were treated with this compound for 48 hours. Subsequently, they were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[1]
Western Blot Analysis
-
Objective: To measure changes in protein expression and phosphorylation status.
-
Protocol: Cells were treated with this compound for a specified time (e.g., 24 hours). Whole-cell lysates were prepared using RIPA buffer with protease and phosphatase inhibitors. Protein concentrations were normalized using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes were incubated with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-cleaved-caspase 9, anti-BAD) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Blots were visualized using an ECL detection system.[1][2]
Target Identification: Biotin Pull-Down and Mass Spectrometry
-
Objective: To identify the direct binding partners of this compound.
-
Protocol:
-
Probe Synthesis: this compound was chemically modified to incorporate a biotin tag.
-
Cell Lysis: NSCLC cell lysates were prepared.
-
Pull-Down: The biotinylated this compound probe was incubated with the cell lysate. Streptavidin-coated magnetic beads were then added to capture the biotin probe along with any bound proteins.
-
Elution and Analysis: After washing, the bound proteins were eluted and separated by SDS-PAGE. Protein bands that specifically appeared in the this compound lane were excised.
-
Mass Spectrometry: The excised protein bands were subjected to in-gel digestion followed by HPLC-MS/MS analysis to identify the protein (identified as ERK1/2) and map the specific covalent binding sites (Cys-183, Cys-178).[1][5]
-
In Vitro Kinase Assay
-
Objective: To confirm the direct inhibitory effect of this compound on ERK1 phosphorylation.
-
Protocol: Recombinant active MEK1 was incubated with inactive ERK1 in a kinase buffer system containing ATP. This reaction was performed in the presence of either DMSO (vehicle control) or increasing concentrations of this compound. The reaction was stopped, and the level of ERK1 phosphorylation was determined by Western blot using a phospho-ERK1/2 specific antibody. A dose-dependent decrease in phospho-ERK1 levels indicated direct inhibition.[1][5]
Conclusion and Future Directions
This compound represents a significant discovery in the field of MAPK pathway inhibitors. Its novel mechanism as a covalent binder of Cys-183 within the ERK1/2 ATP-binding pocket provides a potent and durable mode of inhibition. The downstream consequences—induction of mitochondria-mediated apoptosis and disruption of the AREG/EREG autocrine feedback loop—underscore its therapeutic potential in cancers reliant on this pathway, such as EGFR-mutant NSCLC.[1][2] Furthermore, the identification of this compound's pharmacophore has enabled the development of analogs, like this compound-4, with potentially enhanced binding affinity and greater tumor suppression.[1][3] This body of research provides a solid foundation for the continued preclinical and clinical development of this compound and its derivatives as a new class of anti-cancer agents.
References
Laxiflorin B as a Covalent Tubulin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laxiflorin B, a natural ent-kaurane diterpenoid, has recently been identified as a potent covalent inhibitor of tubulin, targeting the colchicine-binding site. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While earlier research pointed to ERK1/2 as a potential target, this document focuses on the most current evidence establishing tubulin as a primary cellular target of this compound, particularly in the context of triple-negative breast cancer (TNBC). This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent.
Mechanism of Action: Covalent Inhibition of Tubulin
This compound exerts its potent antiproliferative and pro-apoptotic effects primarily through the covalent inhibition of β-tubulin (TUBB)[1]. This natural compound covalently binds to cysteine residues Cys239 and Cys354 located within the colchicine-binding site of β-tubulin[1]. This irreversible binding disrupts the integrity and structure of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape[1].
The covalent modification of tubulin by this compound is mediated by the α,β-unsaturated carbonyl group present in its D ring, which acts as a Michael acceptor for the nucleophilic thiol groups of the cysteine residues[1]. This targeted covalent interaction distinguishes this compound from many other tubulin inhibitors and may offer advantages in terms of potency and duration of action.
It is noteworthy that previous studies have also identified this compound as a covalent inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2)[2][3]. However, the most recent evidence strongly supports β-tubulin as a key cellular target responsible for its anticancer activity, particularly in TNBC[1].
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | 48 |
| 4T1 | Triple-Negative Breast Cancer (murine) | ~0.8 | 48 |
| PC-9 | Non-Small Cell Lung Cancer | 1.503 | 24 |
| HCC827 | Non-Small Cell Lung Cancer | 2.554 | 24 |
| H1650 | Non-Small Cell Lung Cancer | 1.148 | 24 |
| H1975 | Non-Small Cell Lung Cancer | 3.147 | 24 |
| A549 | Non-Small Cell Lung Cancer | 2.298 | 24 |
Data for TNBC cell lines are based on the primary study identifying tubulin as the target. Data for NSCLC are from studies identifying ERK1/2 as the target and are included for comparative purposes.
Table 2: In Vitro Tubulin Polymerization Inhibition by this compound
| Parameter | Value | Conditions |
| IC50 | ~5 µM | Fluorescence-based tubulin polymerization assay |
This value is an approximation based on qualitative data from the primary study and may vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a covalent tubulin inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Materials:
-
Triple-negative breast cancer cells (e.g., MDA-MB-231, 4T1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the fluorescent reporter dye to the tubulin solution.
-
In a pre-warmed 96-well plate at 37°C, add different concentrations of this compound. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Mass Spectrometry for Identification of Covalent Adducts
This protocol outlines a general workflow for identifying the covalent binding of this compound to tubulin.
Materials:
-
Purified tubulin
-
This compound
-
Incubation buffer (e.g., PBS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate purified tubulin with an excess of this compound at 37°C for a specified time. Include a control sample of tubulin incubated with DMSO.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the tubulin protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.
-
Identify the specific peptides and cysteine residues that are covalently modified by this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
TNBC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's function as a covalent tubulin inhibitor.
Caption: Mechanism of this compound-induced microtubule disruption.
Caption: Experimental workflow for identifying covalent tubulin inhibitors.
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound represents a promising natural product with potent anticancer activity, now understood to be mediated through the covalent inhibition of tubulin. Its specific targeting of the colchicine-binding site via covalent modification of Cys239 and Cys354 on β-tubulin provides a clear mechanism for its disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide consolidates the current knowledge on this compound as a tubulin inhibitor, offering a valuable resource for further research and development. The detailed protocols and visual aids provided herein are intended to facilitate the design and execution of future studies aimed at fully elucidating the therapeutic potential of this compelling natural compound. Further investigation into its selectivity, in vivo efficacy, and potential for combination therapies is warranted to advance this compound towards clinical applications.
References
Laxiflorin B: A Novel ERK1/2 Inhibitor for Non-Small Cell Lung Cancer (NSCLC)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for tumors harboring EGFR mutations that develop resistance to existing treatments. Laxiflorin B, a natural ent-kaurene diterpenoid, has emerged as a promising anti-cancer agent. This technical guide consolidates the current understanding of this compound's anticancer properties in NSCLC, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
This compound demonstrates potent cytotoxic activity against various tumor cells. Its primary mechanism of action in NSCLC is the selective inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), crucial components of the ErbB signaling pathway.[1][2] Ectopic activation of ERK1/2 is a significant driver of tumorigenesis and drug resistance in many cancers, including NSCLC.[1][2][3] this compound's unique covalent binding to ERK1/2 presents a novel approach to overcoming resistance to conventional RTK, RAF, and MEK inhibitors.[1][2]
Mechanism of Action: Targeting the ErbB-ERK Signaling Axis
This compound exerts its anticancer effects by directly targeting and inhibiting the MEK-ERK-RSK signaling cascade.[1][2]
-
Covalent Inhibition of ERK1/2: Through mass spectrometry and computational simulations, this compound has been shown to covalently bind to Cys-183 in the ATP-binding pocket of ERK1.[1][2][4] This irreversible binding physically obstructs ATP from accessing its binding site, thereby inhibiting the kinase activity of ERK1/2.[1][2]
-
Induction of Mitochondria-Mediated Apoptosis: The inhibition of ERK1/2 by this compound leads to the dephosphorylation of the pro-apoptotic protein BAD.[1][2] Unphosphorylated BAD translocates to the mitochondria, triggering the intrinsic apoptotic pathway. This is evidenced by the cleavage of caspases 7 and 9, and PARP, without significant activation of caspase-3.[2]
-
Suppression of Autocrine Growth Factor Production: this compound treatment downregulates the expression of Amphiregulin (AREG) and Epiregulin (EREG), which are downstream targets of the ERK pathway.[1][2][4] AREG and EREG are ligands for the Epidermal Growth Factor Receptor (EGFR) and their suppression disrupts a positive feedback loop that promotes cancer cell proliferation and survival.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various NSCLC cell lines and in vivo xenograft models.
In Vitro Cytotoxicity
This compound exhibits potent, dose-dependent inhibition of cell viability across a panel of NSCLC cell lines with varying EGFR and KRAS mutation statuses.
| Cell Line | EGFR Status | KRAS Status | IC50 (µM) at 24h |
| PC9 | Exon 19 Deletion | Wild-Type | 1.503 |
| HCC827 | Exon 19 Deletion | Wild-Type | Not Specified |
| H1650 | Exon 19 Deletion | Wild-Type | Not Specified |
| H1975 | L858R, T790M | Wild-Type | Not Specified |
| A549 | Wild-Type | G12S | Not Specified |
| Table 1: IC50 values of this compound in NSCLC cell lines.[5] |
Induction of Apoptosis
Flow cytometric analysis confirms that this compound induces apoptosis in a dose-dependent manner in PC9, HCC827, and H1650 cell lines after 48 hours of treatment.[1][2]
In Vivo Tumor Suppression
In a nude mouse xenograft model using PC9 cells, a modified, more soluble version of this compound, this compound-Ala, demonstrated significant tumor suppressive effects with low toxicity.[1][2]
| Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition |
| Vehicle Control | - | 21 days | - |
| This compound-Ala | 5 mg/kg | 21 days | Significant |
| This compound-Ala | 10 mg/kg | 15 days | Significant |
| This compound-Ala | 20 mg/kg | 12 days | Significant |
| Table 2: In vivo efficacy of this compound-Ala in a PC9 xenograft model.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTS Assay)
-
Seed NSCLC cells (e.g., PC9, HCC827) in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Culture NSCLC cells to 70-80% confluency and treat with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-ERK1/2, total ERK1/2, p-BAD, cleaved caspase-7, cleaved caspase-9, and PARP.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL Western blotting substrate and a chemiluminescence imaging system.
Apoptosis Analysis by Flow Cytometry
-
Treat NSCLC cells with this compound for 48 hours.
-
Harvest the cells, including any floating cells in the medium, and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Xenograft Mouse Model
-
All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Subcutaneously inject 5 x 10^6 PC9 cells into the dorsal flank of 4-6 week old female nude mice.
-
When tumors reach a volume of approximately 50 mm³, randomize the mice into treatment and control groups.
-
Administer this compound-Ala (5, 10, 20 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure tumor volume and mouse body weight every two days.
-
After the designated treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Visualized Signaling Pathways and Workflows
This compound Signaling Pathway in NSCLC
Caption: this compound inhibits ERK1/2, leading to apoptosis and reduced growth factor expression.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo anticancer efficacy of this compound.
Conclusion
This compound represents a promising new class of anticancer agents for NSCLC, particularly in the context of EGFR-mutated tumors. Its novel mechanism of covalent ERK1/2 inhibition offers a potential strategy to overcome acquired resistance to current targeted therapies. The preclinical data strongly support its further development, and the detailed protocols provided herein should facilitate continued research into its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of preclinical models, including patient-derived xenografts, to pave the way for potential clinical investigation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Laxiflorin B: A Novel Microtubule-Targeting Agent for Triple-Negative Breast Cancer
An In-depth Technical Analysis of Preclinical Efficacy and Mechanism of Action
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies, such as those for hormone receptor or HER2-positive breast cancers.[1][2][3][4] The heterogeneity and high metastatic potential of TNBC necessitate the exploration of novel therapeutic agents with distinct mechanisms of action.[2][5] Laxiflorin B, a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx var. laxiflora, has emerged as a promising candidate, demonstrating potent cytotoxic effects against various tumor cells.[6][7] This technical guide provides a comprehensive overview of the preclinical data on this compound's effects on TNBC, focusing on its molecular mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.
Molecular Mechanism of Action
This compound exerts its potent anti-tumor effects in TNBC primarily by targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.
Covalent Binding to β-Tubulin
The principal mechanism of this compound is its direct interaction with β-tubulin (TUBB), a subunit of microtubules.[6] It covalently binds to the colchicine-binding site on TUBB, specifically at the Cys239 and Cys354 residues.[6] This covalent modification is mediated by the α, β-unsaturated carbonyl group in the D ring of the this compound molecule.[6] By binding to this site, this compound disrupts the integrity and dynamic structure of microtubules, both in vitro and in vivo.[6] This disruption is a key initiating event that leads to downstream anti-proliferative and pro-apoptotic effects.
Induction of Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a requisite for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[8] Prolonged mitotic arrest activates cellular signaling pathways that culminate in apoptosis (programmed cell death).[6] In vivo studies have confirmed this pro-apoptotic effect, with TUNEL staining of xenograft tumors showing a significant increase in apoptosis following treatment with a this compound prodrug.[7]
Modulation of Signaling Pathways
Beyond its direct effects on tubulin, this compound and related compounds have been shown to modulate key signaling pathways that are often dysregulated in TNBC. While the primary effect is microtubule disruption, downstream consequences can impact survival pathways. For instance, the related compound Eriocalyxin B, also an ent-kaurane diterpenoid, was found to inhibit the EGFR/MEK/ERK signaling pathway in MDA-MB-231 cells.[9] Furthermore, studies on other natural compounds in TNBC highlight the importance of targeting pathways like PI3K/AKT/mTOR, which is frequently hyperactivated in this cancer subtype and drives proliferation and survival.[5][10][11][12][13][14] this compound's ability to induce apoptosis suggests an intersection with these critical survival pathways.
Quantitative Efficacy Data
The anti-tumor activity of this compound has been quantified through both in vitro and in vivo studies, demonstrating its potent effects on TNBC cells and tumors.
In Vitro Cytotoxicity
This compound exhibits strong antiproliferative effects on TNBC cell lines.[6] The half-maximal inhibitory concentration (IC50) is a key metric of this activity. While specific IC50 values for this compound are detailed in the primary literature, the available search results emphasize its potent cytotoxic activity against various tumor cells.[6] For context, other natural compounds have shown efficacy in similar TNBC cell lines.
| Compound/Drug | Cell Line(s) | IC50 (µM) | Citation |
| Momordicine-I | MDA-MB-231 | 10 | [3] |
| Momordicine-I | 4T1 | 5 | [3] |
| KW-2450 | MDA-MB-468 | ~0.3 | [1] |
| KW-2450 | SUM149 | ~0.1 | [1] |
This table provides context for typical IC50 values in TNBC research; specific IC50 data for this compound should be referenced from the primary study.
In Vivo Tumor Inhibition
The therapeutic potential of this compound was evaluated in a 4T1 orthotopic mouse model, a common model for TNBC. To enhance bioavailability for in vivo studies, a this compound-ALA prodrug was synthesized and administered.
| Model | Compound | Dosage | Outcome | Citation |
| 4T1 Orthotopic Mouse Model | This compound-ALA Prodrug | 10 mg/kg (intraperitoneal injection) | Significant anti-tumor effects | [6] |
| PC9 Xenograft Model | This compound-ALA Prodrug | 10 and 20 mg/kg | Significant suppression of tumor growth | [7] |
Treatment with the prodrug resulted in notable anti-tumor activity without causing significant weight loss or organ dysfunction in the animals, indicating a favorable preliminary safety profile.[6] Immunohistochemical analysis of tumors from treated mice showed reduced expression of the proliferation marker Ki-67 and ERK downstream markers, alongside increased apoptosis as measured by TUNEL staining.[7]
Experimental Protocols & Methodologies
The evaluation of this compound's effects on TNBC involves a series of standard and specialized assays to determine its efficacy and mechanism.
Cell Viability and Proliferation Assays
-
Purpose: To quantify the cytotoxic and anti-proliferative effects of this compound on TNBC cell lines.
-
Methodology: TNBC cells (e.g., MDA-MB-231, 4T1) are seeded in 96-well plates and treated with a range of concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[15] Cell viability is then measured using colorimetric assays such as MTT or CCK-8, which rely on metabolic activity to produce a measurable color change.[15] The results are used to calculate IC50 values. For long-term effects, colony formation assays are performed, where cells are treated with the compound at low concentrations and allowed to grow for several days to assess their ability to form colonies.[1][5]
Apoptosis Assays
-
Purpose: To determine if the observed cell death is due to apoptosis.
-
Methodology: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the quantification of different cell populations (viable, early apoptotic, late apoptotic, necrotic).[8]
Western Blotting
-
Purpose: To analyze the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Methodology: TNBC cells are treated with this compound, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., β-tubulin, phospho-RSK, Bcl-2, Bax).[8] Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence. This technique can confirm target engagement and downstream effects on signaling cascades.
In Vivo Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude mice) are injected with TNBC cells (e.g., 4T1) into the mammary fat pad to establish an orthotopic tumor.[7] Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives the this compound-ALA prodrug, typically via intraperitoneal injection, on a defined schedule (e.g., daily).[6][7] Tumor volume and mouse body weight are measured regularly.[7] At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and TUNEL staining for apoptosis.[7][16]
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for triple-negative breast cancer. Its primary mechanism, the covalent inhibition of β-tubulin at the colchicine-binding site, leads to potent anti-proliferative and pro-apoptotic effects in preclinical TNBC models.[6] In vivo studies using a prodrug formulation have demonstrated significant tumor growth inhibition with acceptable toxicity.[6][7]
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of this compound and optimized prodrug formulations are necessary to improve its delivery and efficacy.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapies or other targeted agents (e.g., PI3K/mTOR inhibitors) could enhance therapeutic outcomes and overcome potential resistance mechanisms.[17][18]
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to microtubule-binding agents in TNBC will be crucial for long-term clinical success.
References
- 1. Antitumor Activity of KW-2450 Against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting TRAIL Death Receptors in Triple-Negative Breast Cancers: Challenges and Strategies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product Eriocalyxin B suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying the Effect of Ursolic Acid Against Triple-Negative Breast Cancer: Coupling Network Pharmacology With Experiments Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anticancer mechanism of action of selected polyphenols in triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mediator kinase inhibitors suppress triple-negative breast cancer growth and extend tumor suppression by mTOR and AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biological Activity of Laxiflorin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Laxiflorin B, a natural ent-kaurane diterpenoid with significant anti-cancer properties. Due to the limited information on its complete enzymatic biosynthesis, this document focuses on its efficient semi-synthetic production from a readily available natural precursor, its quantitative yields, and its well-documented mechanism of action as a potent inhibitor of the ERK1/2 signaling pathway.
Semi-Synthetic Production of this compound
This compound is found in low concentrations in the leaves of Isodon eriocalyx var. laxiflora[1][2]. To overcome this limitation and enable further research and drug development, a semi-synthetic route has been established starting from its structural analog, Eriocalyxin B, which is more abundant in the same plant source[1][3].
The semi-synthesis involves a two-step process:
-
Oxidative Cleavage: The vicinal diols at the C6-C7 position of Eriocalyxin B are oxidized. This is achieved by treating Eriocalyxin B with Dess-Martin periodinane in a refluxing solution of dichloromethane (DCM)[3][4]. This reaction cleaves the C6-C7 carbon-carbon bond, yielding an aldehyde.
-
Selective Reduction: The resulting aldehyde functional group is then selectively reduced to an alcohol. This reduction is carried out using sodium borohydride (NaBH₄) under acidic conditions[1][4].
This efficient semi-synthetic process provides a reliable method for producing this compound in larger quantities for preclinical and clinical studies.
Quantitative Data
The following table summarizes the quantitative data related to the isolation and semi-synthesis of this compound.
| Parameter | Value | Source |
| Natural Yield of Eriocalyxin B | 0.084% | [1][3][4] |
| Natural Yield of this compound | 0.00061% - 0.00067% | [1][3][4] |
| Total Yield of Semi-synthesis | 70% | [1] |
Experimental Protocols
1. Isolation of Eriocalyxin B:
Dried leaves of Isodon eriocalyx var. laxiflora are processed to isolate Eriocalyxin B. While the specific extraction and purification protocols are detailed in the cited literature, they generally involve solvent extraction followed by chromatographic separation techniques to obtain pure Eriocalyxin B.
2. Semi-synthesis of this compound from Eriocalyxin B:
-
Materials: Eriocalyxin B, Dess-Martin periodinane, Dichloromethane (DCM), Sodium borohydride (NaBH₄), Acidic buffer.
-
Step 1: Oxidative Cleavage
-
Dissolve Eriocalyxin B in DCM.
-
Add Dess-Martin periodinane to the solution.
-
Reflux the mixture to facilitate the oxidative cleavage of the C6-C7 bond.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting aldehyde intermediate.
-
-
Step 2: Selective Reduction
-
Dissolve the purified aldehyde in a suitable solvent under acidic conditions.
-
Add NaBH₄ portion-wise to the solution to selectively reduce the aldehyde.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous work-up to remove excess reagents.
-
Purify the final product, this compound, using column chromatography[1].
-
Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway
This compound exerts its potent anti-cancer effects by targeting the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC), and plays a crucial role in cell proliferation, survival, and drug resistance[1][3].
This compound acts as a covalent inhibitor of ERK1/2. It forms covalent bonds with specific cysteine residues within the ATP-binding pocket of ERK1 (Cys-183 and Cys-178) and ERK2 (Cys-166)[1][3]. This irreversible binding blocks the kinase activity of ERK1/2, preventing the phosphorylation of downstream substrates like RSK and BAD[1][3]. Inhibition of this pathway ultimately leads to the induction of mitochondria-mediated apoptosis in cancer cells[1][3].
Furthermore, this compound has been shown to suppress the expression of ERK-regulated growth factors, amphiregulin (AREG) and epiregulin (EREG), which are involved in a positive feedback loop that promotes cancer cell proliferation[1][3].
Visualizations
Below are diagrams illustrating the semi-synthetic pathway of this compound and its mechanism of action.
Caption: Semi-synthetic pathway of this compound from Eriocalyxin B.
Caption: Mechanism of action of this compound on the ERK1/2 signaling pathway.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Laxiflorin B: A Technical Guide to its Chemical, Physical, and Biological Properties
Abstract: Laxiflorin B, a naturally occurring ent-kaurane diterpenoid, has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its multifaceted mechanism of action, and detailed experimental protocols for its study. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth resource on this promising anti-tumor agent. This compound exhibits potent cytotoxic activity primarily through the covalent inhibition of key signaling proteins. It acts as a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and also disrupts microtubule dynamics by binding to β-tubulin. This dual-action mechanism leads to the induction of mitochondria-mediated apoptosis, making it a compelling candidate for further therapeutic development.
Chemical and Physical Properties
This compound is a 6,7-seco-ent-kauranoid diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora[1]. Due to its low natural abundance, a semi-synthetic production route from its analogue, Eriocalyxin B, has been developed to facilitate further research[2][3].
Data Presentation
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₅ | MedchemExpress.com |
| Molecular Weight | 344.1624 g/mol | [2][3] |
| Physical State | Not explicitly stated; a natural compound. | |
| Solubility | Liposoluble; low solubility in normal saline. A more water-soluble prodrug, this compound-Ala, has been synthesized for in vivo use. | [2] |
| Melting Point | Not available. | |
| CAS Number | 165337-71-3 | MedchemExpress.com |
Spectral Data: Detailed ¹H and ¹³C NMR spectral data for this compound have been characterized and are available in the supplementary materials of published research[2][3]. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been utilized to confirm the molecular weight and investigate its covalent interactions with target proteins[2][3]. The α,β-unsaturated carbonyl group in the D ring of this compound is a key structural feature responsible for its covalent binding and anti-tumor activity[1].
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by targeting key proteins involved in cell proliferation and survival.
Inhibition of the ErbB/MAPK Signaling Pathway
This compound is a novel, selective covalent inhibitor of ERK1/2, which are critical kinases in the ErbB signaling pathway[2]. Ectopic activation of this pathway is a known driver in various cancers, including non-small-cell lung cancer (NSCLC)[2].
This compound covalently binds to specific cysteine residues within the ATP-binding pocket of ERK1 (Cys-183) and the corresponding Cys-166 in ERK2, thereby blocking their kinase activity[2][3]. This inhibition prevents the phosphorylation of downstream substrates like RSK and leads to a reduction in the phosphorylation of the pro-apoptotic protein BAD[2]. Unphosphorylated BAD then translocates to the mitochondria to initiate apoptosis in a caspase-7 and -9 dependent manner[2].
Furthermore, the inhibition of ERK1/2 by this compound leads to the downregulation of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the epidermal growth factor receptor (EGFR)[2][4]. This creates a positive feedback loop, further suppressing the ErbB signaling cascade[2][4].
Disruption of Microtubule Integrity
In addition to its effects on the ERK pathway, this compound has been shown to target β-tubulin (TUBB)[1]. It covalently binds to cysteine residues Cys239 and Cys354 within the colchicine-binding site of β-tubulin[1]. This interaction disrupts the integrity and structure of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound, particularly in triple-negative breast cancer (TNBC) cells[1].
Key Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of this compound.
Semi-synthesis of this compound from Eriocalyxin B
Due to its very low natural yield (0.00061% from dried leaves), a semi-synthetic approach is employed for its production[2][3].
-
Oxidative Cleavage: The process starts with the oxidative cleavage of the C6–C7 carbon-carbon bond of Eriocalyxin B. This is achieved by treating a refluxing solution of Eriocalyxin B in dichloromethane (DCM) with Dess–Martin periodinane, which oxidizes the vicinal diols at C6-C7 to an aldehyde[2][3].
-
Selective Reduction: The resulting aldehyde functional group is then selectively reduced using sodium borohydride (NaBH₄) under acidic conditions[2][3].
-
Purification: The final product, this compound, is purified using column chromatography. This semi-synthetic route achieves a total yield of approximately 70%[3].
Cell Viability and Apoptosis Assays
The anti-cancer efficacy of this compound is commonly assessed in various cancer cell lines, such as the NSCLC cell lines PC9, HCC827, and H1650[2][3].
-
Cell Viability Assay: The dose-dependent inhibition of cell growth by this compound is measured using assays such as the Cell Counting Kit-8 (CCK-8) assay. Cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours) before the assay is performed[2].
-
Clonogenic Assay: To assess long-term effects on cell proliferation, 2-D clonogenic assays are performed. Cells are treated with this compound and allowed to grow for 2-3 weeks to form colonies, which are then stained and counted[3].
-
Apoptosis Analysis by Flow Cytometry: Apoptosis induction is quantified by flow cytometry. Cells are treated with this compound for 48 hours, then stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells[2][3].
-
Western Blot Analysis of Apoptotic Markers: To confirm the apoptotic pathway, western blotting is used to detect the expression levels of key apoptosis-related proteins. Following treatment with this compound, cell lysates are analyzed for the presence of cleaved caspases (e.g., caspase-7, caspase-9) and cleaved poly(ADP-ribose) polymerase (PARP)[2].
Target Identification and Binding Verification
-
Biotin Pull-Down Assay: To identify the direct binding targets of this compound, biotinylated analogues of the compound are synthesized. These probes are incubated with cell lysates, and the protein-probe complexes are pulled down using streptavidin-coated beads. The bound proteins are then identified by western blotting, which has shown that this compound binds to ERK1/2 with high affinity[2][3].
-
Co-immunoprecipitation (Co-IP): To determine if this compound affects protein-protein interactions, Co-IP assays are performed. For instance, to investigate the MEK-ERK interaction, cells are treated with this compound, and then MEK1/2 are immunoprecipitated. The co-precipitated ERK1/2 are detected by western blotting, demonstrating that this compound blocks the interaction between MEK1 and ERK1[2][3].
-
Mass Spectrometry (MS) Analysis: To identify the specific covalent binding sites, HEK293T cells overexpressing a Flag-tagged ERK1 fusion protein are incubated with this compound. The ERK1 protein is then purified, digested, and analyzed by HPLC-MS/MS. This has revealed that this compound covalently binds to Cys-183 of ERK1[2][3].
In Vivo Xenograft Mouse Model
To evaluate the in vivo efficacy of this compound, a xenograft model using immunodeficient mice is employed[1][2].
-
Prodrug Formulation: Due to its poor water solubility, a prodrug, this compound-Ala, is synthesized by modifying the C-6 hydroxyl group with alanine. This increases solubility and allows for intraperitoneal injection[2][3]. This ester is hydrolyzed by plasma esterases to release the active this compound in vivo[3].
-
Tumor Implantation: Female nude mice are subcutaneously injected with cancer cells (e.g., PC9 NSCLC cells) to establish tumors[2].
-
Treatment and Monitoring: Once tumors reach a certain volume (e.g., 50 mm³), mice are treated daily with intraperitoneal injections of this compound-Ala (at doses such as 5, 10, and 20 mg/kg) or a vehicle control. Tumor volume and mouse body weight are measured every two days[1][2].
-
Endpoint Analysis: After a treatment period of about 3 weeks, the mice are euthanized, and the tumors are harvested, weighed, and analyzed by immunohistochemistry for biomarkers such as phospho-RSK, Ki-67, AREG, and EREG[1].
Conclusion
This compound is a potent natural compound with significant anti-tumor properties, underpinned by a dual mechanism of action involving the inhibition of the ERK1/2 signaling pathway and the disruption of microtubule dynamics. Its characterization has been supported by a range of advanced analytical and biological techniques. While its low natural abundance and poor water solubility present challenges, the development of a semi-synthetic route and water-soluble prodrugs paves the way for further preclinical and potentially clinical investigation. The detailed understanding of its chemical properties and biological activities presented in this guide provides a solid foundation for future research aimed at harnessing the therapeutic potential of this compound in oncology.
References
- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective ERK1/2 Inhibitor, this compound, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer | bioRxiv [biorxiv.org]
- 3. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: Determining Cell Viability in Response to Laxiflorin B Treatment using the CCK-8 Assay
Introduction
Laxiflorin B, a natural ent-kaurane diterpenoid, has demonstrated significant cytotoxic activity against various tumor cells, positioning it as a compound of interest in oncological research and drug development.[1] It has been identified as a novel and selective covalent inhibitor of Extracellular Regulated Protein Kinases 1/2 (ERK1/2), which are crucial components of multiple signaling pathways, including the ErbB axis.[2][3][4] The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method ideal for cytotoxicity and cell proliferation studies.[5][6]
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of this orange-colored formazan is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability. The low toxicity of the CCK-8 reagent also permits longer incubation times if necessary.[5]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects primarily by targeting the MEK-ERK signaling cascade. It covalently binds to and inhibits ERK1/2, key kinases in the ErbB signaling pathway.[2][7] This inhibition prevents the phosphorylation of downstream targets, such as RSK, which in turn leads to the activation of the pro-apoptotic protein BAD, initiating mitochondria-mediated apoptosis.[2][7] Furthermore, ERK1/2 inhibition by this compound downregulates the expression of growth factors like Amphiregulin (AREG) and Epiregulin (EREG), disrupting an autocrine positive feedback loop that would otherwise promote cell survival and proliferation.[2][7][8]
References
- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Annexin V/PI Staining of Apoptosis Induced by Laxiflorin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Annexin V/Propidium Iodide (PI) staining to quantify apoptosis induced by the natural compound Laxiflorin B. This document includes detailed experimental protocols, quantitative data presentation, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
This compound, an ent-kaurane diterpenoid, has been identified as a potent inducer of apoptosis in various cancer cell lines, particularly in non-small-cell lung cancer (NSCLC).[1] It functions as a selective inhibitor of ERK1/2, leading to the activation of the pro-apoptotic protein BAD and subsequent mitochondria-mediated apoptosis.[1] A standard and reliable method for detecting and quantifying apoptosis is through Annexin V/PI staining followed by flow cytometry.[2] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following table summarizes the quantitative data on apoptosis induced by this compound in three different NSCLC cell lines (PC9, HCC827, and H1650) after 48 hours of treatment. The data represents the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V/PI staining and flow cytometry.[1]
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| PC9 | 0 (Control) | ~5% |
| 1 | ~15% | |
| 2.5 | ~30% | |
| HCC827 | 0 (Control) | ~8% |
| 2.5 | ~20% | |
| 5 | ~40% | |
| H1650 | 0 (Control) | ~7% |
| 5 | ~25% | |
| 10 | ~50% |
Note: The data presented here is an approximate representation derived from the graphical data presented in the source publication. For precise values, please refer to the original study.[1]
Experimental Protocols
Materials
-
This compound
-
Human non-small-cell lung cancer cell lines (e.g., PC9, HCC827, H1650)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Cell Culture and Treatment
-
Culture PC9, HCC827, or H1650 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (as indicated in the data table) for 48 hours. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
Annexin V/PI Staining Procedure
-
Harvesting the Cells:
-
For adherent cells, carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle enzyme-free cell dissociation solution or by light trypsinization.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Washing the Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Staining the Cells:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Annexin V/PI Staining
References
Application Notes: Probing the Inhibitory Effects of Laxiflorin B on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of Western blot analysis to investigate the impact of Laxiflorin B, a novel selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), on the phosphorylation status of these key signaling proteins. This compound has been identified as a potent anti-cancer agent, particularly in non-small-cell lung cancer (NSCLC), that functions by directly targeting the ERK signaling pathway.[1][2][3]
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and survival.[4][5] Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[3]
This compound, a natural ent-kaurane diterpenoid, has been shown to be a covalent inhibitor of ERK1/2.[1][6] It achieves this by binding to specific cysteine residues within the ATP-binding pocket of ERK1 (Cys-183 and Cys-178) and ERK2 (Cys-166), thereby preventing their phosphorylation and subsequent activation.[1] This inhibition of ERK signaling leads to downstream effects such as the suppression of amphiregulin (AREG) and epiregulin (EREG) expression and the induction of mitochondria-mediated apoptosis through the activation of BAD.[1][3][7]
Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the levels of phosphorylated ERK (p-ERK) relative to total ERK. This allows for a direct measurement of the inhibitory efficacy of compounds like this compound.
Data Presentation
The following table summarizes the expected quantitative outcomes from a Western blot analysis of various NSCLC cell lines treated with this compound. Data is presented as a relative percentage of p-ERK to total ERK, normalized to a vehicle control (e.g., DMSO).
| Cell Line | Treatment | Concentration (µM) | Duration (h) | p-ERK/Total ERK Ratio (Normalized to Control) |
| PC9 | DMSO (Control) | - | 24 | 100% |
| PC9 | This compound | 4 | 24 | Markedly Decreased |
| HCC827 | DMSO (Control) | - | 24 | 100% |
| HCC827 | This compound | 4 | 24 | Markedly Decreased |
| H1650 | DMSO (Control) | - | 24 | 100% |
| H1650 | This compound | 4 | 24 | Markedly Decreased |
Note: The term "Markedly Decreased" indicates a significant reduction in the p-ERK/Total ERK ratio as consistently reported in the literature. Specific percentages may vary based on experimental conditions.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: PC9, HCC827, or H1650 (or other relevant cell lines)
-
This compound (Stock solution prepared in DMSO)
-
Vehicle Control: DMSO
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast 4-12% Bis-Tris gels or hand-poured polyacrylamide gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit anti-total ERK1/2 antibody
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Stripping Buffer: Mild stripping buffer (e.g., containing glycine, SDS, and Tween-20, pH 2.2)
-
Wash Buffer: TBST
Protocol
1. Cell Culture and Treatment a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. The following day, treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
2. Sample Preparation (Cell Lysis) a. After treatment, aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
4. SDS-PAGE a. Load 20-30 µg of protein per lane into a 4-12% polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration. c. Run the gel at 100-120V until the dye front reaches the bottom.[8] Given the close molecular weights of ERK1 (44 kDa) and ERK2 (42 kDa), ensure adequate separation.[8]
5. Protein Transfer a. Activate the PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer. b. Assemble the transfer stack (gel, membrane, filter papers) and perform a wet or semi-dry transfer according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C for wet transfer).
6. Immunoblotting a. Blocking: After transfer, block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Primary Antibody (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody: Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1-2 hours at room temperature. e. Washing: Wash the membrane three times for 5-10 minutes each with TBST. f. Detection: Apply ECL substrate to the membrane and visualize the chemiluminescent signal using a digital imager or X-ray film.
7. Stripping and Re-probing for Total ERK a. After detecting p-ERK, wash the membrane in TBST. b. Incubate the membrane in stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane thoroughly with TBST (3 x 10 minutes). d. Re-blocking: Block the membrane again in 5% BSA/TBST for 1 hour. e. Primary Antibody (Total ERK): Incubate the membrane with anti-total ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C. f. Repeat the washing, secondary antibody incubation, and detection steps as described above (6c-6f).
8. Data Analysis a. Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ). b. For each sample, calculate the ratio of the p-ERK signal to the total ERK signal to normalize for protein loading. c. Express the results as a percentage of the vehicle-treated control.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 5. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Establishing a Laxiflorin B In Vivo Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laxiflorin B is a novel, natural compound identified as a selective and covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Ectopic activation of the ERK1/2 signaling pathway is a hallmark of various cancers and is associated with resistance to targeted therapies.[1][2] this compound has demonstrated potent anti-cancer activity, particularly in non-small-cell lung cancer (NSCLC) models, by inducing mitochondria-mediated apoptosis.[1][2] These application notes provide a detailed protocol for establishing a cell line-derived xenograft (CDX) mouse model to evaluate the in vivo efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by covalently binding to specific cysteine residues within the ATP-binding pocket of ERK1/2.[1][2] This irreversible binding inhibits ERK1/2 phosphorylation and activation, thereby disrupting the downstream signaling cascade. Key downstream effects include the downregulation of phospho-RSK and the inhibition of growth factors such as amphiregulin (AREG) and epiregulin (EREG).[1][2] This leads to the suppression of a positive feedback loop that promotes cancer cell proliferation and survival.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound-Ala in NSCLC Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| Vehicle Control | N/A | Intraperitoneal | Data to be collected | 0% | Data to be collected | e.g., Saline |
| This compound-Ala | 5 | Intraperitoneal | Data to be collected | Calculate vs. Control | Data to be collected | Daily administration |
| This compound-Ala | 10 | Intraperitoneal | Data to be collected | Calculate vs. Control | Data to be collected | Daily administration; treatment may be paused due to transient weight loss.[3] |
| This compound-Ala | 20 | Intraperitoneal | Data to be collected | Calculate vs. Control | Data to be collected | Daily administration; treatment may be paused due to transient weight loss.[3] |
Table 2: Biomarker Modulation in Tumor Xenografts
| Treatment Group | Dosage (mg/kg) | p-ERK1/2 Expression (IHC Score) | p-RSK Expression (IHC Score) | Ki-67 Proliferation Index (%) | AREG Expression (IHC Score) | EREG Expression (IHC Score) |
| Vehicle Control | N/A | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| This compound-Ala | 10 | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| This compound-Ala | 20 | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line Selection: PC9, a human non-small-cell lung cancer cell line with an EGFR mutation, is a suitable model for this compound studies.[1] Other cancer cell lines with activated MAPK/ERK signaling can also be considered.
-
Culture Conditions: Culture PC9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS).
-
Detach the cells using a suitable enzyme solution (e.g., Trypsin-EDTA).
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%) using trypan blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in the appropriate buffer for injection at the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
2. In Vivo Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 4-6 weeks old, are recommended.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the right flank.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ PC9 cells) subcutaneously into the flank. To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
-
Monitor the animals for recovery from anesthesia.
-
3. This compound-Ala Prodrug Preparation and Administration
-
Prodrug Information: this compound is lipophilic with low water solubility. The this compound-Ala prodrug was developed to improve its hydrophilic properties for in vivo administration.[2] After administration, plasma esterases hydrolyze the prodrug to release the active this compound.[2]
-
Formulation:
-
Prepare the this compound-Ala prodrug solution in a sterile vehicle suitable for intraperitoneal injection. Based on the control mentioned in studies, sterile saline is a likely vehicle.[1] A small amount of a solubilizing agent like DMSO or PEG400 may be necessary, followed by dilution in saline. The final concentration of the organic solvent should be minimized and consistent across all treatment groups.
-
Prepare solutions for dosages of 5, 10, and 20 mg/kg. The final injection volume should be consistent for all animals (e.g., 100 µL).
-
-
Administration:
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the prepared this compound-Ala solution or vehicle control intraperitoneally once daily.
-
Monitor the animals daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur. In studies, treatment with 10 and 20 mg/kg of this compound-Ala was temporarily paused due to a slight decrease in body weight, which was later restored.[3]
-
4. Tumor Monitoring and Endpoint
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every two to three days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement.
-
Humane Endpoint: Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 1500-2000 mm³), or if there are signs of significant distress or weight loss (>20%), in accordance with institutional animal welfare guidelines.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion can be snap-frozen in liquid nitrogen for molecular analysis.
5. Immunohistochemical Analysis
-
Procedure:
-
Embed the formalin-fixed tumor tissue in paraffin and cut thin sections.
-
Perform IHC staining for key biomarkers including phospho-ERK, phospho-RSK, Ki-67, AREG, and EREG.
-
Use appropriate primary and secondary antibodies and a suitable detection system.
-
-
Analysis: Quantify the staining intensity and the percentage of positive cells to assess the treatment effect on the target signaling pathway and cell proliferation.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: In vivo xenograft experimental workflow.
References
Application Notes and Protocols for Identifying Laxiflorin B Protein Targets Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laxiflorin B, a natural ent-kaurane diterpenoid, has demonstrated significant anti-tumor activity, drawing considerable interest in its molecular mechanisms and protein targets. Identifying the direct binding partners of this compound is crucial for understanding its mode of action, discovering biomarkers, and developing novel therapeutic strategies. Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for elucidating small molecule-protein interactions.
These application notes provide a comprehensive overview and detailed protocols for identifying the protein targets of this compound using state-of-the-art mass spectrometry techniques. The methodologies described herein are applicable to researchers in academia and industry engaged in natural product research, drug discovery, and chemical biology.
Known Protein Targets of this compound
Current research has identified key protein targets of this compound, primarily through mass spectrometry-based approaches. These findings highlight the compound's potential to modulate critical cellular signaling pathways involved in cancer progression.
-
Extracellular signal-regulated kinases 1 and 2 (ERK1/2): In non-small-cell lung cancer (NSCLC), this compound has been identified as a novel covalent inhibitor of ERK1/2.[1][2] Mass spectrometry analysis revealed that this compound covalently binds to specific cysteine residues within the ATP-binding pocket of ERK1 (Cys-183) and a non-inhibitory site (Cys-178), as well as corresponding sites in ERK2 (Cys-166).[1][2] This interaction blocks the MEK-ERK signaling axis, leading to the activation of pro-apoptotic proteins like BAD and subsequent mitochondria-mediated apoptosis.[1][2]
-
β-tubulin (TUBB): In triple-negative breast cancer (TNBC) cells, β-tubulin has been identified as a direct cellular target of this compound.[3] The compound covalently binds to cysteine residues (Cys239 and C354) in the colchicine-binding site of β-tubulin, disrupting microtubule integrity and inducing apoptosis.[3]
Quantitative Data Presentation
While direct binding affinities (e.g., Kd values) for this compound with its purified protein targets are not extensively reported in publicly available literature, its potent biological activity is demonstrated by its half-maximal inhibitory concentrations (IC50) in various cancer cell lines. This data provides a valuable measure of the compound's efficacy in a cellular context.
| Cell Line | Cancer Type | EGFR/KRAS Status | IC50 (µM) at 24h |
| PC-9 | NSCLC | EGFR (Exon 19 del) | 1.503 |
| HCC827 | NSCLC | EGFR (Exon 19 del) | 1.139 |
| H1650 | NSCLC | EGFR (Exon 19 del) | 2.116 |
| H1975 | NSCLC | EGFR (L858R, T790M) | 2.383 |
| A549 | NSCLC | KRAS (G12S) | 4.907 |
| Table 1: IC50 values of this compound in various non-small-cell lung cancer (NSCLC) cell lines after 24 hours of treatment.[4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the affected biological pathways is essential for a clear understanding of the methodologies and the compound's mechanism of action.
References
- 1. A Novel Selective ERK1/2 Inhibitor, this compound, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer | bioRxiv [biorxiv.org]
- 2. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Semi-synthesis of Laxiflorin B from Eriocalyxin B: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of Laxiflorin B, a potent ERK1/2 inhibitor, from its naturally more abundant analogue, Eriocalyxin B. This two-step synthesis involves the oxidative cleavage of the C6-C7 vicinal diol of Eriocalyxin B, followed by the selective reduction of the resulting aldehyde to afford this compound. This protocol offers a reliable method to produce this compound in significant quantities for further research and drug development, achieving a total yield of approximately 70%.[1][2] All quantitative data are summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a naturally occurring ent-kaurane diterpenoid with significant anti-cancer properties, notably as a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] These kinases are crucial components of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. The low natural abundance of this compound hinders its extensive biological evaluation and preclinical development. In contrast, its structural analogue, Eriocalyxin B, is more readily available from the leaves of Isodon eriocalyx. This protocol details a semi-synthetic route to convert Eriocalyxin B into this compound, thereby providing a practical solution to the supply issue of this promising anti-cancer agent. The described synthesis proceeds via an oxidative cleavage of the vicinal diol in Eriocalyxin B using Dess-Martin periodinane (DMP), followed by a chemoselective reduction of the intermediate aldehyde with sodium borohydride (NaBH₄) under acidic conditions.[1][2]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Eriocalyxin B and this compound
| Property | Eriocalyxin B | This compound |
| Molecular Formula | C₂₀H₂₄O₅ | C₂₀H₂₄O₅ |
| Molecular Weight | 344.40 g/mol | 344.40 g/mol |
| Exact Mass | 344.1624 m/z | 344.1624 m/z[1] |
| ¹H NMR (CDCl₃) | Data not fully available in search results. | Data not fully available in search results. |
| ¹³C NMR (CDCl₃) | Data not fully available in search results. | Data not fully available in search results. |
| Appearance | White powder | White powder |
Note: Detailed ¹H and ¹³C NMR data are often found in supplementary materials of publications and were not fully available in the provided search results. The available data has been included.
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Eriocalyxin B | ≥98% | Commercially available |
| Dess-Martin Periodinane (DMP) | Reagent grade | Commercially available |
| Dichloromethane (DCM), anhydrous | ACS grade | Commercially available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially available |
| Methanol (MeOH) | ACS grade | Commercially available |
| Hydrochloric Acid (HCl) | 37% | Commercially available |
| Ethyl Acetate (EtOAc) | ACS grade | Commercially available |
| Hexane | ACS grade | Commercially available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available |
Experimental Protocols
Part 1: Oxidative Cleavage of Eriocalyxin B
This procedure describes the first step in the semi-synthesis, which is the oxidative cleavage of the C6-C7 bond of Eriocalyxin B to form an intermediate dialdehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Eriocalyxin B in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the refluxing solution of Eriocalyxin B in DCM, add Dess-Martin periodinane (1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.
Part 2: Selective Reduction to this compound
This procedure outlines the selective reduction of the aldehyde functional group in the intermediate to yield this compound.
-
Reaction Setup: Dissolve the crude aldehyde intermediate from Part 1 in methanol.
-
Acidification: Cool the solution in an ice bath and add a catalytic amount of concentrated hydrochloric acid to create acidic conditions.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to the cooled, stirring solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a white solid. The total yield of this compound from Eriocalyxin B is approximately 70%.[1][2]
Mandatory Visualization
Semi-synthesis Workflow Diagram
Caption: Workflow for the semi-synthesis of this compound.
This compound and the ERK Signaling Pathway
Caption: this compound inhibits the ERK signaling pathway.
References
Application Notes and Protocols for Laxiflorin B in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laxiflorin B is a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx var. laxiflora.[1] Recent studies have highlighted its potent anti-cancer properties, demonstrating its efficacy in various cancer cell lines, including non-small-cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2] These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in cell culture-based research.
Mechanisms of Action
This compound exhibits its anti-tumor effects through at least two distinct mechanisms:
-
ERK1/2 Inhibition in NSCLC: In NSCLC cells, particularly those with EGFR mutations, this compound acts as a novel covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] It covalently binds to Cys-183 in the ATP-binding pocket of ERK1.[2][3] This inhibition disrupts the ErbB signaling pathway, leading to mitochondria-mediated apoptosis via activation of the pro-apoptotic protein BAD.[2][3] Furthermore, this compound suppresses the expression of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the ErbB family of receptors, thereby disrupting a positive feedback loop that promotes cancer cell proliferation.[2][3]
-
Tubulin Binding in TNBC: In triple-negative breast cancer cells, this compound has been shown to target β-tubulin (TUBB).[1] It covalently binds to the colchicine-binding site at residues Cys239 and Cys354, disrupting microtubule integrity and structure.[1] This interference with microtubule dynamics ultimately leads to cell cycle arrest and apoptosis.[1]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound in various non-small-cell lung cancer cell lines.
Table 1: Inhibition of Cell Growth by this compound in NSCLC Cell Lines
| Cell Line | EGFR/KRAS Status | IC50 (µM) |
| PC9 | EGFR mutant | 0.23 ± 0.04 |
| HCC827 | EGFR mutant | 0.28 ± 0.04 |
| H1650 | EGFR mutant | 0.44 ± 0.04 |
| H1975 | EGFR mutant | 1.15 ± 0.09 |
| A549 | KRAS mutant | 1.34 ± 0.12 |
Data extracted from a study on this compound's effects on NSCLC cells. The growth of these cell lines was inhibited by this compound in a dose-dependent manner.[2]
Table 2: Induction of Apoptosis by this compound in NSCLC Cell Lines (48h Treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |
| PC9 | 0 | ~5% |
| 0.25 | ~20% | |
| 0.5 | ~40% | |
| HCC827 | 0 | ~5% |
| 0.25 | ~15% | |
| 0.5 | ~30% | |
| H1650 | 0 | ~5% |
| 0.5 | ~20% | |
| 1 | ~35% |
Flow cytometric analysis showed that this compound induced apoptosis in these cell lines in a dose-dependent manner after 48 hours of treatment.[2][3]
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits ERK1/2 in the ErbB pathway in NSCLC cells.
Caption: this compound disrupts microtubules in TNBC cells.
Caption: General workflow for in vitro studies using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC9, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved-caspase-7/9, anti-PARP, anti-β-actin)[2][3]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.
References
- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Laxiflorin B Binding to Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laxiflorin B is a natural diterpenoid that has demonstrated potent antitumor activity. Recent studies have identified its mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division and proliferation. Specifically, this compound acts as a microtubule destabilizing agent by binding to tubulin, the fundamental protein subunit of microtubules. Evidence suggests that this compound covalently binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and inducing apoptosis in cancer cells.[1]
Accurate and robust measurement of the binding interaction between this compound and tubulin is crucial for a comprehensive understanding of its pharmacological profile, for structure-activity relationship (SAR) studies, and for the development of new, potent anticancer agents. This document provides detailed application notes and protocols for various biophysical and biochemical techniques to characterize and quantify the binding of this compound to tubulin.
Data Presentation: Binding Parameters of a Potent Colchicine-Site Tubulin Inhibitor
While specific quantitative binding data for this compound's direct interaction with tubulin are not extensively available in the public domain, the following table summarizes representative binding parameters for a potent, covalent inhibitor targeting the colchicine site of tubulin. These values serve as a benchmark for the type of quantitative data that can be obtained using the protocols described herein.
| Parameter | Representative Value | Technique | Description |
| IC50 (Tubulin Polymerization) | 0.5 - 5 µM | Fluorescence-based Polymerization Assay | Concentration of this compound required to inhibit tubulin polymerization by 50%. |
| Kd (Dissociation Constant) | Not applicable (covalent) | Not applicable | For non-covalent interactions, this represents the equilibrium dissociation constant. For covalent inhibitors, other kinetic parameters are more relevant. |
| kon (Association Rate Constant) | 103 - 105 M-1s-1 | Surface Plasmon Resonance (SPR) | Rate of the initial non-covalent association of this compound with tubulin. |
| koff (Dissociation Rate Constant) | Very slow (approaching 0) | Surface Plasmon Resonance (SPR) | Rate of dissociation of the non-covalent complex. For covalent inhibitors, this is often negligible after bond formation. |
| kinact/KI | > 104 M-1s-1 | Kinetic Assays | The second-order rate constant for covalent modification, reflecting the efficiency of inactivation. KI is the dissociation constant of the initial reversible complex, and kinact is the maximum rate of inactivation.[2] |
| Binding Stoichiometry (n) | ~1 | Isothermal Titration Calorimetry (ITC) | The molar ratio of this compound to tubulin at saturation. |
| ΔH (Enthalpy Change) | Variable | Isothermal Titration Calorimetry (ITC) | The heat change associated with the binding event. |
| ΔS (Entropy Change) | Variable | Isothermal Titration Calorimetry (ITC) | The change in disorder of the system upon binding. |
Mechanism of Action: this compound Interaction with Tubulin
This compound exerts its anti-cancer effects by disrupting microtubule dynamics. It covalently binds to cysteine residues (Cys239 and Cys354) within the colchicine-binding pocket of β-tubulin. This covalent modification prevents the tubulin dimers from polymerizing into microtubules, leading to mitotic arrest and subsequent apoptosis.
Caption: Signaling pathway of this compound's interaction with tubulin.
Experimental Protocols
Fluorescence-Based Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases light scattering, which can be monitored by a change in fluorescence of a reporter dye.
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a fluorescent reporter solution (e.g., DAPI) in G-PEM buffer.
-
-
Assay Procedure:
-
In a pre-chilled 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO) to each well.
-
Add 45 µL of cold tubulin solution (final concentration ~2 mg/mL) to each well and incubate on ice for 5 minutes.
-
Add 50 µL of polymerization buffer containing the fluorescent reporter to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Determine the rate of polymerization from the initial linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (this compound) and a ligand (tubulin) immobilized on a sensor chip. This method can provide kinetic parameters such as association (kon) and dissociation (koff) rates.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization of Tubulin:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject tubulin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) with a low percentage of DMSO (e.g., <1%).
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the this compound solutions over the tubulin-immobilized surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch to flowing running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without tubulin) from the response of the active flow cell.
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for initial non-covalent interaction, or a two-state model for covalent inhibitors) to determine kon, koff, and Kd (for the initial reversible step).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Protocol:
-
Sample Preparation:
-
Dialyze purified tubulin extensively against the desired assay buffer (e.g., 25 mM PIPES, 150 mM KCl, 1 mM MgCl₂, pH 6.8).
-
Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match. The final DMSO concentration should be identical in both the tubulin and this compound solutions and kept to a minimum (<1%).
-
Degas both solutions immediately before use.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the tubulin solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of this compound into the tubulin solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to tubulin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.
-
Competitive Binding Assay with a Fluorescent Colchicine-Site Probe
This assay determines if this compound binds to the colchicine site by measuring its ability to displace a fluorescent probe known to bind to this site.
Caption: Workflow for a competitive binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin (e.g., 1 µM) in assay buffer.
-
Prepare a solution of a fluorescent colchicine-site probe (e.g., MTC, 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one) at a concentration close to its Kd.
-
Prepare a dilution series of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add tubulin and the fluorescent probe to each well and incubate for a sufficient time to reach binding equilibrium.
-
Add increasing concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for a set period to allow for competition.
-
Measure the fluorescence polarization or intensity using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization or intensity as a function of this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 of this compound.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, if the binding is reversible. For covalent inhibitors, this will reflect the apparent affinity.
-
Conclusion
The techniques outlined in these application notes provide a comprehensive toolkit for characterizing the binding of this compound to tubulin. A combination of these methods will yield a detailed understanding of the binding affinity, kinetics, thermodynamics, and mechanism of action, which is essential for the further development of this compound and related compounds as potential anticancer therapeutics. Given the covalent nature of this compound's interaction with tubulin, particular attention should be paid to kinetic analyses that can elucidate the rate of covalent bond formation.
References
Application Notes and Protocols for Studying Laxiflorin B in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Laxiflorin B, a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx var. laxiflora, has demonstrated potent cytotoxic activity against various tumor cells.[1] Emerging research indicates that this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[2] This document provides a comprehensive guide for the experimental design of studies investigating this compound's efficacy and mechanism of action in cancer cell lines. The protocols outlined below are foundational for assessing its potential as a therapeutic agent.
Recent studies have identified key molecular targets of this compound. In non-small-cell lung cancer (NSCLC) cells, particularly those with EGFR mutations, this compound acts as a novel selective and covalent inhibitor of Extracellular signal-regulated kinases 1/2 (ERK1/2).[3][4] This inhibition disrupts the ErbB signaling pathway, leading to mitochondria-mediated apoptosis.[2] This apoptotic induction is mediated through the activation of BAD. Furthermore, this compound has been shown to suppress the expression of amphiregulin (AREG) and epiregulin (EREG), which are downstream of ERK, thereby inhibiting a positive feedback loop that promotes cancer cell survival.[2] In triple-negative breast cancer (TNBC), β-tubulin has been identified as a direct target of this compound, where it covalently binds to the colchicine-binding site, disrupting microtubule integrity and inducing apoptosis.[1]
These findings underscore the multifaceted nature of this compound's anticancer activity and provide a strong rationale for its further investigation. The following protocols and data presentation guidelines are designed to facilitate robust and reproducible studies.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, well-structured tables to allow for straightforward comparison of results across different cancer cell lines, concentrations of this compound, and time points.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| PC9 | NSCLC (EGFR mutant) | 48 | Data |
| HCC827 | NSCLC (EGFR mutant) | 48 | Data |
| H1650 | NSCLC (EGFR mutant) | 48 | Data |
| A549 | NSCLC (KRAS mutant) | 48 | Data |
| MDA-MB-231 | TNBC | 48 | Data |
| 4T1 | Murine Breast Cancer | 48 | Data |
Table 2: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| PC9 | 0 | 24 | 1.0 |
| IC50/2 | 24 | Data | |
| IC50 | 24 | Data | |
| 2 x IC50 | 24 | Data | |
| MDA-MB-231 | 0 | 24 | 1.0 |
| IC50/2 | 24 | Data | |
| IC50 | 24 | Data | |
| 2 x IC50 | 24 | Data |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| PC9 | 0 | 24 | Data | Data | Data |
| IC50 | 24 | Data | Data | Data | |
| MDA-MB-231 | 0 | 24 | Data | Data | Data |
| IC50 | 24 | Data | Data | Data |
Table 4: Effect of this compound on Key Signaling Proteins (Western Blot Densitometry)
| Cell Line | Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | Cleaved PARP / Total PARP (Fold Change) | Cleaved Caspase-7 / Total Caspase-7 (Fold Change) |
| PC9 | Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Data | Data | Data | |
| MDA-MB-231 | Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Data | Data | Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After the incubation, add 100 µL of the solubilization solution to each well.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9][10]
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[10]
-
Measure the luminescence of each well using a luminometer.[10]
-
Express the results as fold change in caspase activity compared to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol[14]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[13]
-
RNase A (100 µg/mL)[14]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[13]
-
Wash the fixed cells twice with PBS.[14]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[14]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[15]
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.[16][17]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-PARP, anti-cleaved caspase-7, anti-caspase-7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as required.
-
Lyse the cells in ice-cold lysis buffer.[18]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times with TBST.[18]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits the ERK1/2 signaling pathway in NSCLC.
Caption: this compound targets β-tubulin in TNBC cells.
Experimental Workflow Diagram
References
- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Laxiflorin B Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Laxiflorin B. The information addresses common challenges arising from its low natural abundance and provides insights into its synthesis and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to obtain in large quantities?
A1: The primary challenge is its extremely low natural abundance. This compound is isolated from the dried leaves of Isodon eriocalyx var. laxiflora, but its yield is exceptionally low, reported to be between 0.00061% and 0.00067%.[1][2] This makes direct extraction and purification for large-scale studies impractical and costly.
Q2: Are there alternative methods to source this compound?
A2: Yes, a semi-synthetic approach has been developed to address the issue of low natural abundance.[1][2] This method utilizes a more abundant natural analog, Eriocalyxin B, which is also isolated from Isodon eriocalyx. Eriocalyxin B is converted into this compound through a two-step chemical process, achieving a much higher overall yield.
Q3: What is the biological significance of this compound's chemical structure?
A3: this compound's structure, particularly the α,β-unsaturated carbonyl group in its D-ring, is crucial for its biological activity.[3] This functional group allows it to form covalent bonds with specific cysteine residues in its target proteins, leading to irreversible inhibition.
Q4: What are the known cellular targets of this compound?
A4: Current research has identified two primary cellular targets for this compound:
-
ERK1/2 Kinases: It acts as a covalent inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway involved in cell proliferation and survival.[1][2] It covalently binds to Cys-183 of ERK1 and Cys-166 of ERK2.[1]
-
β-tubulin: It has also been shown to covalently bind to the colchicine-binding site of β-tubulin at cysteine residues Cys239 and C354, disrupting microtubule dynamics and inducing apoptosis.[3]
Q5: I am observing low solubility of this compound in my in vivo experiments. How can this be addressed?
A5: Low aqueous solubility is a known issue for in vivo applications of this compound. To overcome this, researchers have developed a pro-drug, this compound-Ala.[3][4] This modification involves adding an alanine group to the C-6 position, which increases its hydrophilicity.[2][5] The alanine group is later cleaved by esterases in the plasma, releasing the active this compound.[1]
Troubleshooting Guides
Issue: Low Yield from Semi-Synthesis of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete oxidative cleavage of Eriocalyxin B. | Ensure the use of a fresh and active Dess-Martin periodinane solution. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. |
| Over-reduction or side reactions during the selective reduction step. | The selective reduction of the aldehyde with NaBH4 should be performed under acidic conditions to prevent unwanted side reactions.[1][2] Carefully control the temperature and reaction time. |
| Suboptimal purification. | Utilize column chromatography for purification and optimize the solvent system to achieve efficient separation of this compound from byproducts and unreacted starting materials.[2] |
Issue: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line variability. | The anticancer effects of this compound can be cell-type dependent, with notable efficacy in non-small-cell lung cancer (NSCLC) cells with EGFR mutations and triple-negative breast cancer (TNBC) cells.[1][3] Confirm the sensitivity of your chosen cell line to this compound. |
| Off-target effects at high concentrations. | Perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. High concentrations may lead to non-specific cytotoxicity. |
Quantitative Data Summary
Table 1: Natural Abundance and Semi-Synthesis Yield of this compound and its Analog
| Compound | Source | Yield (%) | Reference |
| This compound | Isodon eriocalyx var. laxiflora | 0.00061 - 0.00067 | [1][2] |
| Eriocalyxin B | Isodon eriocalyx var. laxiflora | 0.084 | [1][2] |
| This compound | Semi-synthesis from Eriocalyxin B | ~70 (total yield) | [2] |
Experimental Protocols
Semi-synthesis of this compound from Eriocalyxin B
This protocol is a summary of the methodology described in the literature.[1][2] For detailed experimental conditions, please refer to the original publications.
-
Oxidative Cleavage: The C6–C7 carbon-carbon bond of Eriocalyxin B is cleaved using an oxidizing agent, Dess-Martin periodinane. This reaction oxidizes the vicinal diols at C6-C7 to an aldehyde.
-
Selective Reduction: The resulting aldehyde functional group is then selectively reduced to a primary alcohol using sodium borohydride (NaBH4) under acidic conditions.
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography.
Visualizations
Signaling Pathway of this compound in NSCLC
Caption: this compound inhibits the ERK1/2 signaling pathway in NSCLC.
Experimental Workflow: Semi-synthesis of this compound
Caption: Workflow for the semi-synthesis of this compound.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Selective ERK1/2 Inhibitor, this compound, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer | bioRxiv [biorxiv.org]
- 3. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Laxiflorin B Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Laxiflorin B in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability at Expected Non-Toxic Doses | 1. High sensitivity of the cell line to this compound. 2. Errors in dosage calculation or dilution. 3. Contamination of the cell culture. | 1. Perform a dose-response curve starting from a very low concentration to determine the optimal non-toxic range for your specific cell line. 2. Double-check all calculations and ensure proper mixing of the stock solution before dilution. 3. Regularly check for signs of contamination (e.g., cloudy media, pH changes) and maintain aseptic techniques.[1][2][3] |
| Precipitation of this compound in Culture Medium | 1. Poor solubility of this compound in the culture medium. 2. High concentration of the compound. | 1. Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). 2. Consider using a modified, more soluble analog of this compound if available.[4] 3. Sonication of the stock solution before dilution may aid in solubilization. |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. | 1. Ensure a consistent number of cells are seeded in each well or flask. 2. Adhere strictly to the planned incubation times for drug treatment and subsequent assays. 3. Aliquot the this compound stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Unexpected Changes in Cell Morphology | 1. Cytotoxic effects of this compound. 2. Off-target effects of the compound. | 1. Observe cells at multiple time points and concentrations using microscopy to document morphological changes. 2. Correlate morphological changes with cell viability and apoptosis data. 3. Investigate potential off-target effects by examining other signaling pathways or cellular processes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6] It directly binds to ERK1/2, key components of the ErbB signaling pathway, thereby inhibiting their activity.[4][5] This inhibition leads to the suppression of downstream signaling, including the MEK-ERK-RSK axis, and can induce mitochondria-mediated apoptosis.[4][5][6]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on published data, a typical starting range for this compound in cell culture experiments, particularly with non-small-cell lung cancer (NSCLC) cell lines, is between 0.05 µM and 10 µM.[4] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the desired cell culture medium to achieve the final working concentrations. It is important to ensure the final DMSO concentration in the culture medium is not toxic to the cells (generally below 0.1%).
Q4: How can I assess the effect of this compound on cell viability and apoptosis?
A4: Cell viability can be assessed using colorimetric assays like the MTT or XTT assay, which measure metabolic activity.[7][8][9][10] Apoptosis can be quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).[11][12][13] Western blotting can be used to detect the cleavage of apoptosis markers such as caspase-7, caspase-9, and PARP.[4]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | KRAS Status | IC50 (µM) at 24h | IC50 (µM) at 48h |
| PC9 | Ex19del | WT | 1.503 | 1.049 |
| HCC827 | Ex19del | WT | 2.554 | 1.161 |
| H1650 | Ex19del | WT | 1.148 | 0.5669 |
| H1975 | L858R, T790M | WT | 3.147 | 1.023 |
| A549 | WT | KRAS (G12S) | 2.298 | Not Reported |
Data sourced from a study on this compound in NSCLC cell lines.[4]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/PI Staining
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[11][12][13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway Analysis: Western Blotting
This is a general protocol for Western blotting to analyze protein expression.[14][15][16][17]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspases, ß-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the ErbB signaling pathway by covalently binding to and inhibiting ERK1/2.
Caption: General workflow for optimizing this compound dosage in cell culture experiments.
References
- 1. promocell.com [promocell.com]
- 2. corning.com [corning.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
Laxiflorin B-ALA Prodrug Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the Laxiflorin B-ALA prodrug formulation in experimental settings. Here you will find troubleshooting guidance, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and application of the this compound-ALA prodrug.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why is the observed in vitro activity of the this compound-ALA prodrug lower than expected or lower than the parent compound, this compound? | The this compound-ALA prodrug requires enzymatic conversion to the active this compound. The cell line used may have low esterase activity, leading to inefficient conversion. The prodrug itself has an inferior inhibitory activity in vitro compared to this compound.[1][2] | - Ensure the cell line used is known to have sufficient esterase activity. - If possible, perform a preliminary assay to confirm the conversion of the prodrug to the active form in your specific cell model. - When comparing potency, it is expected that the IC50 value for the prodrug will be higher than that of this compound.[2] |
| 2. How should I prepare the this compound-ALA prodrug for in vivo studies? | The this compound-ALA prodrug was designed to improve the water-solubility of this compound for in vivo administration.[2] | The prodrug can be dissolved in normal saline for intraperitoneal injection.[2] |
| 3. I am observing toxicity in my in vivo mouse model at higher doses of the this compound-ALA prodrug. What should I do? | While designed for enhanced delivery and solubility, high doses of any compound can lead to toxicity. In xenograft studies, slight decreases in body weight have been observed at higher concentrations.[2][3] | - Monitor mouse body weight regularly. - If a slight decrease in body weight is observed, consider temporarily halting administration until the weight is restored.[2][3] - It may be necessary to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity in your specific model. |
| 4. How can I confirm that the this compound-ALA prodrug is effectively inhibiting the ERK signaling pathway in my experiments? | Inhibition of the ERK signaling pathway can be confirmed by assessing the phosphorylation status of ERK and its downstream targets. | - Perform a Western blot analysis to measure the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK), a downstream effector of ERK.[1][2] - A decrease in the levels of p-ERK and p-RSK upon treatment with the prodrug would indicate successful pathway inhibition. |
| 5. What is the expected stability of the this compound-ALA prodrug in solution? | Amino acid prodrugs can be susceptible to hydrolysis, especially at basic pH. | - It is recommended to prepare fresh solutions for each experiment. - For storage, it is advisable to keep the prodrug in a solid, dry form and protect it from light. - Stability is generally higher in acidic pH conditions.[4][5] |
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its ALA prodrug.
Table 1: In Vitro Cytotoxicity of this compound and Analogs in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Compound | PC9 IC50 (µM) |
| This compound | 1.503 |
| This compound-PI | 1.487 |
| This compound-ALA | 3.899 |
Data extracted from a study by Chiang et al.[2]
Table 2: In Vivo Efficacy of this compound-ALA Prodrug in a PC9 Cell Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Saline Control | ~1200 | ~1.0 |
| This compound-ALA (5 mg/kg) | ~750 | ~0.6 |
| This compound-ALA (10 mg/kg) | ~400 | ~0.3 |
| This compound-ALA (20 mg/kg) | ~250 | ~0.2 |
Approximate values extrapolated from graphical data presented in a study by Chiang et al.[2][3]
Experimental Protocols
Protocol for In Vitro Cell Viability Assay
This protocol outlines the steps for determining the IC50 of the this compound-ALA prodrug in a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., PC9) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound-ALA prodrug in a suitable solvent (e.g., DMSO) and then create a series of dilutions in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the prodrug. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol for Western Blot Analysis of ERK Pathway Inhibition
This protocol describes how to assess the effect of the this compound-ALA prodrug on the phosphorylation of ERK1/2.
-
Cell Treatment: Seed cells (e.g., PC9) in 6-well plates. Once they reach 70-80% confluency, treat them with the this compound-ALA prodrug at the desired concentration for the specified time. Include an untreated or vehicle-treated control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.
Protocol for In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound-ALA prodrug in a mouse model.
-
Cell Preparation: Culture PC9 cells, harvest them during the exponential growth phase, and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 200 µL.
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable volume of approximately 50 mm³.
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound-ALA prodrug (e.g., 5, 10, 20 mg/kg) or saline (control) via intraperitoneal injection daily.
-
Data Collection: Measure the tumor size with calipers and the body weight of the mice every two days. Calculate the tumor volume using the formula: Volume = (length × width²)/2.
-
Endpoint: After a predetermined period (e.g., 3 weeks), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analyses such as immunohistochemistry for biomarkers like Ki-67, p-RSK, AREG, and EREG.[2]
Visualizations
This compound-ALA Prodrug Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of the this compound-ALA prodrug.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the ErbB signaling pathway by covalently targeting ERK1/2.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Laxiflorin B in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Laxiflorin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx var. laxiflora. Its primary anticancer activity stems from its role as a novel, selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It has also been shown to bind to the colchicine-binding site of β-tubulin in triple-negative breast cancer cells, disrupting microtubule integrity.
Q2: How does this compound inhibit ERK1/2?
A2: this compound forms a covalent bond with specific cysteine residues within the ATP-binding pocket of ERK1/2.[1][2] Specifically, it has been shown to bind to Cys-183 and Cys-178 of ERK1.[1][2] This covalent modification irreversibly inhibits the kinase activity of ERK1/2, blocking downstream signaling.
Q3: What are the downstream effects of ERK1/2 inhibition by this compound?
A3: Inhibition of ERK1/2 by this compound leads to several downstream anti-cancer effects, including:
-
Induction of Apoptosis: this compound treatment leads to the activation of the pro-apoptotic protein BAD, a key initiator of mitochondria-mediated apoptosis.[1][3] This is observed by the increased cleavage of caspases 7 and 9, and PARP.[1][3]
-
Inhibition of a Positive Feedback Loop: this compound suppresses the expression of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the ErbB family of receptors. This disrupts an autocrine signaling loop that promotes cancer cell proliferation and survival.[1][2][3][4]
Q4: In which cancer types has this compound shown efficacy?
A4: this compound has demonstrated significant anti-cancer activity in non-small-cell lung cancer (NSCLC), particularly in subtypes with EGFR mutations.[1][2][3] It has also been shown to be effective against triple-negative breast cancer (TNBC) cells.
Q5: Is there known resistance to this compound?
A5: Currently, there is limited published research on acquired resistance specifically to this compound. However, resistance to other ERK inhibitors has been documented and can provide insights into potential resistance mechanisms. These include on-target mutations in ERK1/2, amplification or overexpression of ERK2, and activation of bypass signaling pathways.[2][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Problem 1: My cancer cells are showing reduced sensitivity or resistance to this compound treatment.
-
Potential Cause 1: Sub-optimal Drug Concentration or Treatment Duration.
-
Troubleshooting:
-
Ensure you are using the appropriate concentration of this compound for your cell line. Refer to the IC50 values in Table 1 as a starting point.
-
Perform a dose-response experiment to determine the optimal concentration and time point for your specific cell line.
-
Verify the purity and stability of your this compound stock.
-
-
-
Potential Cause 2: Alterations in the ERK1/2 Target.
-
Troubleshooting:
-
Sequence the MAPK1 (ERK2) and MAPK3 (ERK1) genes in your resistant cell lines to identify potential mutations in the drug-binding site that could prevent covalent modification by this compound.[2][5][6]
-
Perform a Western blot analysis to assess the protein levels of total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2) in both sensitive and resistant cells after this compound treatment. Overexpression or amplification of ERK2 could lead to resistance.[2][6]
-
-
-
Potential Cause 3: Activation of Bypass Signaling Pathways.
-
Troubleshooting:
-
Investigate the activation status of alternative survival pathways. Perform a phospho-kinase array or Western blot analysis to examine the phosphorylation levels of key proteins in pathways such as PI3K/AKT/mTOR and other receptor tyrosine kinases (e.g., EGFR, ERBB2).[2][6] Upregulation of these pathways can compensate for ERK1/2 inhibition.
-
Consider combination therapy. If a bypass pathway is identified, consider co-treating your cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor or an EGFR inhibitor).
-
-
Problem 2: I am not observing the expected level of apoptosis after this compound treatment.
-
Potential Cause 1: Inappropriate Apoptosis Assay or Time Point.
-
Troubleshooting:
-
Ensure you are using a suitable apoptosis detection method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blot for cleaved caspases (7 and 9) and PARP.[1][3]
-
Optimize the treatment duration. Apoptosis is a dynamic process, and the peak of apoptosis may occur at different time points depending on the cell line and drug concentration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
-
-
Potential Cause 2: Alterations in Apoptotic Machinery.
-
Troubleshooting:
-
Assess the expression levels of key apoptosis-related proteins. Use Western blotting to check the baseline expression of pro-apoptotic (e.g., BAD, BAX) and anti-apoptotic (e.g., BCL-2, MCL-1) proteins in your cells. Overexpression of anti-apoptotic proteins can confer resistance to apoptosis induction.
-
-
Problem 3: I am unable to confirm ERK1/2 as the direct target of this compound in my experimental system.
-
Potential Cause: Experimental design may need optimization.
-
Troubleshooting:
-
Perform a pull-down assay. Use biotinylated this compound to pull down its binding partners from cell lysates, followed by Western blot analysis for ERK1/2.[1]
-
Conduct a competitive binding assay. Co-incubate cell lysates with biotinylated this compound and an excess of non-biotinylated this compound. A reduction in the pull-down of ERK1/2 in the presence of the competitor would confirm specific binding.
-
Perform an in vitro kinase assay. Assess the ability of this compound to inhibit the phosphorylation of a known ERK1/2 substrate by recombinant active ERK1/2.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | KRAS Status | IC50 (µM) at 24h | IC50 (µM) at 48h |
| PC9 | Ex19del | WT | 1.503 | 1.049 |
| HCC827 | Ex19del | WT | 2.554 | 1.161 |
| H1650 | Ex19del | WT | 1.148 | 0.5669 |
| H1975 | L858R, T790M | WT | 3.147 | 1.023 |
| A549 | WT | G12S | 2.298 | Not Reported |
Data summarized from a study on this compound in NSCLC.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
3. Western Blot Analysis for ERK1/2 Signaling
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, cleaved caspase-7, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting of Laxiflorin B-treated Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Laxiflorin B-treated samples in Western blot analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a novel and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] It functions by covalently binding to ERK1/2, thereby inhibiting the MEK-ERK signaling axis.[1] This inhibition can lead to decreased cell proliferation and increased apoptosis (programmed cell death), particularly in cancer cells with mutations in the EGFR pathway.[1][2][3]
Q2: I am not seeing the expected decrease in phospho-ERK1/2 levels after this compound treatment. What could be the reason?
A2: Several factors could contribute to this observation. Ensure that the this compound treatment duration and concentration are optimal for the cell line you are using. Also, verify the activity of your this compound stock. From a Western blot perspective, inefficient protein extraction, phosphatase activity in your lysate, or suboptimal antibody concentrations can lead to inaccurate results.[5][6] It is crucial to use fresh lysis buffer containing phosphatase inhibitors.[7]
Q3: Can this compound treatment affect the expression of other proteins besides ERK1/2?
A3: Yes. Since ERK1/2 are key components of multiple signaling pathways, including the ErbB axis, their inhibition by this compound can have downstream effects on the expression and phosphorylation status of other proteins.[1][2][3] For example, this compound has been shown to downregulate the expression of amphiregulin (AREG) and epiregulin (EREG).[1][3] It also affects the phosphorylation of BAD, an initiator of mitochondria-mediated apoptosis.[1][2]
Q4: Are there any specific considerations for sample preparation from this compound-treated cells?
A4: As with any experiment involving inhibitors, it is critical to work quickly and on ice to preserve the phosphorylation state of proteins.[8] The use of lysis buffers containing both protease and phosphatase inhibitors is essential to prevent protein degradation and dephosphorylation.[7]
Troubleshooting Guide
This guide addresses common problems encountered during Western blotting of this compound-treated samples in a question-and-answer format.
Problem 1: Weak or No Signal for Target Protein
Q: I am not detecting my protein of interest, or the signal is very faint. What should I do?
A: This is a common issue with several potential causes.[6][9] Consider the following solutions:
-
Increase Protein Load: The abundance of your target protein might be low. Try loading a higher concentration of protein per well.[5][6]
-
Optimize Antibody Concentrations: The concentration of your primary or secondary antibody may be too low. Perform a dot blot or a dilution series to determine the optimal antibody concentration.[10][11][12]
-
Check Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[5][6] If the transfer is inefficient, optimize the transfer time and voltage. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[8][13]
-
Verify Antibody Activity: Ensure your primary and secondary antibodies are not expired and have been stored correctly.[13]
Problem 2: High Background
Q: My blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
A: High background can obscure your results.[9][14] Here are some troubleshooting steps:
-
Optimize Blocking: The blocking step is crucial for preventing non-specific antibody binding.[15][16][17]
-
Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][13]
-
Try a different blocking agent. Common choices are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[15][18] For phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins that can interfere with detection.[11][15]
-
-
Increase Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of washes with TBST between antibody incubations.[6][9]
-
Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can contribute to non-specific binding and high background.[6][9][14] Try using a more diluted antibody solution.
Problem 3: Non-Specific Bands
Q: I am seeing multiple bands in addition to the band for my target protein. What could be the cause?
A: Non-specific bands can arise from several factors.[6][9] Here’s how to address them:
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Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands.[7] Always use fresh samples and include protease inhibitors in your lysis buffer.[7] Avoid repeated freeze-thaw cycles of your lysates.[19][20]
-
Optimize Antibody Dilution: A high concentration of the primary antibody can sometimes lead to binding to other proteins. Try further diluting your primary antibody.
-
Stringency of Washing: Increase the stringency of your washes by increasing the duration or the number of washes.[9]
Data Presentation
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2,000 |
| Secondary Antibody | 1:2,000 - 1:10,000 |
Note: Optimal dilutions should be determined empirically for each antibody and experimental system.[10][11]
Table 2: Recommended Total Protein Loading
| Sample Type | Recommended Protein Load per Lane (µg) |
| Cell Lysate | 20 - 50 |
| Tissue Lysate | 30 - 60 |
Note: The optimal protein load depends on the abundance of the target protein.[11]
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[21]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitor cocktails.[22]
-
For adherent cells, use a cell scraper to collect the cells in the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[21][23]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[22]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[22]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.
-
Determine the protein concentration using a BCA protein assay kit.[21]
-
Add 4X Laemmli sample buffer to the desired amount of protein, and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Store the prepared samples at -20°C or -80°C for long-term storage.[20]
SDS-PAGE and Protein Transfer
-
Load 20-50 µg of protein lysate per well into a polyacrylamide gel of an appropriate percentage to resolve your protein of interest. Include a pre-stained molecular weight marker in one lane.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Equilibrate the gel in 1X transfer buffer for 10 minutes.
-
Activate a PVDF membrane by incubating it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Perform the protein transfer. Transfer conditions (voltage and time) should be optimized based on the molecular weight of the target protein.
Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[21]
Visualizations
Caption: this compound signaling pathway.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bio-techne.com [bio-techne.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. news-medical.net [news-medical.net]
- 15. Western blot blocking: Best practices | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. biocompare.com [biocompare.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. origene.com [origene.com]
- 22. Cell lysates and western blot [bio-protocol.org]
- 23. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
stability of Laxiflorin B in different solvents
Technical Support Center: Laxiflorin B
Welcome to the technical support center for this compound. This resource provides essential guidance on the stability of this compound in various solvents, offering troubleshooting advice and frequently asked questions to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic, ent-kaurane diterpenoid. It exhibits low solubility in aqueous solutions like normal saline. For experimental purposes, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, or dichloromethane. For in vivo studies where aqueous compatibility is necessary, a pro-drug approach, such as the synthesis of this compound-Ala, has been used to increase hydrophilicity.[1]
Q2: Are there any known stability issues with this compound in solution?
A2: While comprehensive, publicly available stability data in a range of solvents is limited, the chemical structure of this compound suggests potential for degradation under certain conditions. As with many complex natural products, factors such as pH, temperature, light exposure, and the choice of solvent can influence its stability over time. It is crucial for researchers to perform their own stability assessments in the specific solvent and storage conditions used for their experiments.
Q3: Which solvent is recommended for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound for in vitro biological assays. These stock solutions are typically stored at -20°C or -80°C. For other applications, such as chemical synthesis or certain analytical methods, other solvents like dichloromethane (DCM) or methanol may be used.[1][2] It is recommended to minimize the final concentration of the organic solvent in your experimental system to avoid off-target effects.
Q4: How should I store my this compound solutions?
A4: For optimal stability, stock solutions of this compound in a suitable organic solvent (e.g., DMSO) should be stored in tightly sealed vials at low temperatures, such as -20°C or ideally -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.
Q5: My this compound solution has turned cloudy or shows precipitate after thawing. What should I do?
A5: Cloudiness or precipitation upon thawing is a common issue with lipophilic compounds stored at low temperatures. This indicates that the compound may be crashing out of solution. Before use, allow the vial to equilibrate to room temperature and then gently vortex it to try and redissolve the precipitate. If it does not fully redissolve, brief sonication in a water bath may help. To prevent this, consider preparing stock solutions at a slightly lower concentration or using a co-solvent system if compatible with your experimental setup. Always visually inspect your solution for clarity before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a stability check of this compound in your experimental buffer/media over the time course of your experiment. |
| Loss of biological activity over time | The compound is unstable under the storage or experimental conditions. | Confirm the stability of your stock solution. Store aliquots at -80°C and protect from light. Avoid leaving working solutions at room temperature for extended periods. |
| Precipitate forms in aqueous media | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) and is compatible with your assay. Use a vortex or gentle mixing when diluting the stock solution into your aqueous buffer or media. |
Quantitative Stability Data
Specific quantitative data on the is not extensively published. Researchers should determine the stability for their specific experimental conditions. Below is a template table that can be used to record and present your own stability data, obtained using the experimental protocol outlined in the next section.
Table 1: Stability of this compound (1 mM) in Various Solvents at Different Temperatures
| Solvent | Storage Condition | % Remaining after 24h | % Remaining after 7 days | % Remaining after 30 days | Observations |
| DMSO | -20°C, Dark | Enter your data | Enter your data | Enter your data | e.g., No precipitation |
| DMSO | 4°C, Dark | Enter your data | Enter your data | Enter your data | e.g., Slight precipitation |
| DMSO | Room Temp, Light | Enter your data | Enter your data | Enter your data | e.g., Color change |
| Ethanol | -20°C, Dark | Enter your data | Enter your data | Enter your data | |
| Methanol | -20°C, Dark | Enter your data | Enter your data | Enter your data | |
| Acetonitrile | -20°C, Dark | Enter your data | Enter your data | Enter your data |
Experimental Protocols
Protocol: Determining the Stability of this compound using HPLC
This protocol describes a general method to assess the stability of this compound in a specific solvent over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial as it can separate the parent this compound peak from any potential degradants.[3][4]
1. Materials and Equipment:
-
This compound powder
-
HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Temperature-controlled storage units (refrigerator, freezer, incubator)
2. Method Development (Preliminary Step):
-
Develop an HPLC method capable of resolving this compound. A typical starting point for similar compounds is a C18 column with a gradient elution using a mobile phase of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
The detection wavelength should be set to the absorbance maximum of this compound.
-
Ensure the method is specific, meaning any degradation products do not co-elute with the main this compound peak. This can be confirmed by performing forced degradation studies (e.g., exposing a solution to acid, base, heat, or light) to generate degradation products.
3. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in the solvent you wish to test.
-
Dispense aliquots of this solution into several autosampler vials for each storage condition to be tested (e.g., -20°C, 4°C, Room Temperature).
4. Stability Study Execution:
-
Time Zero (T=0) Analysis: Immediately after preparation, inject one of the vials into the HPLC system to determine the initial peak area of this compound. This will serve as the 100% reference value.
-
Storage: Place the remaining vials at their designated storage conditions.
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 48 hours, 7 days, 30 days), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature before analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
5. Data Analysis:
-
For each time point, calculate the peak area of this compound.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Record the results in a table (see Table 1 for an example). A compound is often considered stable if the percentage remaining is above 90-95%.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Laxiflorin B Adducts
Welcome to the technical support center for the analysis of Laxiflorin B and its adducts using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and what are the expected m/z values for its common adducts?
A1: this compound has a monoisotopic molecular weight of 344.1624 g/mol .[1][2] In mass spectrometry, particularly with electrospray ionization (ESI), you can expect to observe several common adducts. The table below summarizes the theoretical m/z values for common protonated and sodiated adducts in both positive and negative ion modes.
| Adduct Type | Ionization Mode | Formula | Theoretical m/z |
| Protonated | Positive | [M+H]⁺ | 345.1697 |
| Sodiated | Positive | [M+Na]⁺ | 367.1516 |
| Potassated | Positive | [M+K]⁺ | 383.1255 |
| Deprotonated | Negative | [M-H]⁻ | 343.1550 |
| Formate Adduct | Negative | [M+HCOO]⁻ | 389.1606 |
| Acetate Adduct | Negative | [M+CH₃COO]⁻ | 403.1762 |
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: The choice of ionization mode depends on the specific goals of the analysis. For general detection and quantification, positive ion mode is often effective, readily forming [M+H]⁺ and [M+Na]⁺ adducts. However, negative ion mode can also be useful, particularly for structural elucidation, as it can provide complementary fragmentation information.[3][4][5] For comprehensive profiling of flavonoids and related compounds, acquiring data in both positive and negative modes is often recommended.[6]
Q3: I am observing unexpected adducts in my mass spectrum. What could be the cause?
A3: The presence of unexpected adducts is often due to contaminants in the sample or mobile phase. Common sources include:
-
Salts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common and can arise from glassware, solvents, or buffers.
-
Solvents: Adducts with solvent molecules (e.g., acetonitrile, methanol) can occur, especially at high concentrations.
-
Mobile Phase Additives: Additives like formic acid, acetic acid, or ammonium acetate can form adducts.
To minimize unexpected adducts, it is crucial to use high-purity solvents and reagents (LC-MS grade) and to ensure that all glassware is thoroughly cleaned.[7]
Q4: What are some typical starting parameters for a liquid chromatography (LC) method for this compound?
A4: A good starting point for developing an LC method for this compound, which is a diterpene lactone, would be a reversed-phase separation.[2] Below is a table with suggested starting conditions.
| Parameter | Suggested Starting Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
These parameters should be optimized for your specific instrument and sample matrix.[3][4][8]
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
Problem 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Solution: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[9] Verify that the correct m/z range is being scanned for this compound adducts.
-
-
Sample Degradation:
-
Solution: Prepare fresh samples and standards. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation.
-
-
Suboptimal Ionization:
-
Solution: Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[4] Experiment with both positive and negative ionization modes.
-
-
LC Method Issues:
-
Solution: Check for leaks in the LC system.[10] Ensure that the mobile phase composition is correct and that the column is properly equilibrated.
-
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions:
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts.[11]
-
-
Mobile Phase Preparation:
-
Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to variability in retention.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even minor temperature changes can affect retention times.[11]
-
Problem 3: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Solution: Use only LC-MS grade solvents, water, and additives. Contaminants can significantly increase background noise.[7]
-
-
Carryover from Previous Injections:
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting blank samples between experimental samples can help identify and mitigate carryover.[12]
-
-
Dirty Ion Source:
-
Solution: Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's guidelines. A dirty source is a common source of high background.[13]
-
Problem 4: Difficulty in Adduct Identification
Possible Causes and Solutions:
-
Low Mass Accuracy:
-
Solution: Calibrate the mass spectrometer regularly to ensure high mass accuracy. This is critical for confidently assigning elemental compositions to observed ions.[9]
-
-
Complex Spectra:
-
Solution: If the sample is complex (e.g., a crude plant extract), consider additional sample preparation steps like solid-phase extraction (SPE) to remove interfering compounds.[14]
-
-
Lack of Fragmentation Data:
-
Solution: Perform MS/MS (tandem mass spectrometry) on the precursor ions of interest. The resulting fragmentation patterns can provide structural information to confirm the identity of this compound and its adducts.
-
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plant Material
-
Grinding: Freeze the plant material in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.[15]
-
Extraction: Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of methanol and vortex thoroughly.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[8]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.[15]
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for this compound Adduct Analysis
This protocol provides a starting point for method development.
| LC Parameters | |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, hold for 3.9 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Parameters (ESI) | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Nebulizer Gas | 35 psi | 35 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325 °C | 325 °C |
| Scan Range (MS1) | 100-1000 m/z | 100-1000 m/z |
| Precursor Ions (MS/MS) | 345.2, 367.2 | 343.2, 389.2 |
| Collision Energy | 10-40 eV (optimized) | 10-40 eV (optimized) |
Visualizations
Caption: Troubleshooting decision tree for poor signal intensity.
Caption: Logical diagram of common this compound adduct formation.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing this compound (PHY0136857) [phytobank.ca]
- 3. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Electrospray ionisation mass spectrometric behaviour of flavonoid 5-O-glucosides and their positional isomers detected in the extracts from the bark of Prunus cerasus L. and Prunus avium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Analysis of Laxiflorin B and Taxol on Tubulin Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Laxiflorin B and Taxol on tubulin polymerization, supported by available experimental data. This analysis delves into their distinct mechanisms of action, quantitative effects, and the experimental protocols used to evaluate them.
Introduction to this compound and Taxol
This compound is a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx var. laxiflora. Recent studies have identified it as a potent cytotoxic agent against various tumor cells, with a mechanism that involves the disruption of microtubule dynamics.[1] Taxol (paclitaxel), a complex diterpene originally isolated from the bark of the Pacific yew tree, is a widely used and extensively studied anticancer drug.[2] Its clinical success has established microtubules as a key target for cancer chemotherapy. Both compounds interact with tubulin, the fundamental protein subunit of microtubules, but they do so in diametrically opposite ways, leading to distinct cellular consequences.
Mechanisms of Action: A Tale of Two Opposites
The critical function of microtubules in cellular processes, particularly in mitosis, relies on their dynamic instability—the stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage). Both this compound and Taxol disrupt this delicate equilibrium, albeit through opposing mechanisms.
This compound: A Microtubule Destabilizer
This compound functions as a microtubule-destabilizing agent. It exerts its effect by binding to the colchicine-binding site on β-tubulin.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization and leading to a net loss of microtubule polymers. This disruption of the microtubule network results in mitotic arrest and the induction of apoptosis.[1]
Taxol: A Microtubule Stabilizer
In stark contrast, Taxol is a microtubule-stabilizing agent.[3] It binds to a different site on the β-tubulin subunit, but within the assembled microtubule polymer.[3] This binding enhances the stability of the microtubule, promoting the assembly of tubulin dimers and protecting the polymer from depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and unable to undergo the dynamic changes necessary for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately, cell death.[3]
Quantitative Comparison of Effects on Tubulin Polymerization
The differing mechanisms of this compound and Taxol are reflected in their quantitative effects on tubulin polymerization. While direct comparative studies with this compound are limited, we can infer its potency from studies on other colchicine-binding site inhibitors and compare this with the well-documented effects of Taxol.
| Parameter | This compound (as a Colchicine-Binding Site Inhibitor) | Taxol (Paclitaxel) |
| Effect on Tubulin Polymerization | Inhibition | Promotion and Stabilization |
| Binding Site on β-Tubulin | Colchicine-binding site | Taxol-binding site (within the microtubule) |
| IC50 for Polymerization Inhibition | In the low micromolar range (e.g., 1.5 µM - 13.5 µM for various inhibitors)[4][5][6] | Not Applicable |
| EC50 for Polymerization Promotion | Not Applicable | ~23 µM in a specific room temperature assay without GTP[5] |
| Effect on Critical Concentration of Tubulin | Increases the critical concentration required for polymerization. | Decreases the critical concentration required for polymerization. An 89% decrease is observed with an increase in paclitaxel concentration from 0.1 µM to 10 µM.[4] |
| Binding Stoichiometry | Binds to soluble tubulin dimers. | Approaches a 1:1 molar ratio with polymerized tubulin dimer. |
Visualizing the Mechanisms and Experimental Workflow
To further elucidate the distinct actions of this compound and Taxol, the following diagrams illustrate their signaling pathways and a typical experimental workflow for a tubulin polymerization assay.
Caption: Opposing mechanisms of this compound and Taxol on tubulin.
Caption: Workflow for a typical tubulin polymerization assay.
Detailed Experimental Protocols
The following is a generalized protocol for an in vitro tubulin polymerization assay, which can be adapted to study the effects of both inhibitory and promoting compounds.
Objective: To measure the effect of this compound and Taxol on the rate and extent of tubulin polymerization in vitro.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization, optional)
-
Test Compounds: this compound and Taxol dissolved in DMSO
-
Control Compounds: Colchicine (inhibitor), DMSO (vehicle)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm (for turbidity) or with fluorescence capabilities if using a fluorescent reporter.
Procedure:
-
Reagent Preparation:
-
Resuspend lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.
-
Prepare working solutions of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound, Taxol, and control compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on polymerization.
-
-
Reaction Setup (on ice):
-
In a 96-well plate on ice, add the appropriate volume of General Tubulin Buffer.
-
Add the test or control compounds to the designated wells.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding GTP to each well to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm (turbidity) every minute for 60-90 minutes. The increase in absorbance is proportional to the mass of microtubules formed.
-
Alternatively, a fluorescence-based assay can be used where a fluorescent reporter that binds to microtubules is included in the reaction mixture, and the increase in fluorescence is monitored over time.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence values against time to generate polymerization curves.
-
For inhibitors like this compound, the IC50 value (the concentration that inhibits polymerization by 50%) can be determined by comparing the extent of polymerization at the plateau phase across different compound concentrations.
-
For promoters like Taxol, the EC50 value (the concentration that promotes polymerization by 50%) can be determined.
-
Conclusion
This compound and Taxol represent two distinct classes of microtubule-targeting agents with opposing effects on tubulin polymerization. While Taxol promotes and stabilizes microtubules, this compound inhibits their formation by binding to the colchicine site. This comparative analysis provides a foundational understanding for researchers investigating these and other microtubule-targeting agents. The provided experimental framework offers a starting point for the in vitro characterization of novel compounds that interact with the tubulin-microtubule system, a critical target in the development of new anticancer therapies. Further direct comparative studies are warranted to more precisely quantify the relative potencies of this compound and Taxol on tubulin polymerization.
References
- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of Laxiflorin B and its Analog Laxiflorin A
This guide provides a detailed comparison of the biological activities of Laxiflorin B and its analog, Laxiflorin A, with a focus on their efficacy as potential anticancer agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Cellular Targets
This compound has been identified as a novel and potent covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] this compound exerts its anticancer effects by directly binding to ERK1/2, thereby inhibiting their activity and downstream signaling.[1][2] This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis, particularly in non-small-cell lung cancer (NSCLC) cells with EGFR mutations.[1][2]
This compound interacts with ERK1 through a unique dual-binding mechanism. Its D-ring covalently binds to Cysteine 183 (Cys-183) within the ATP-binding pocket, which is crucial for its inhibitory activity. Additionally, its A-ring engages in a non-inhibitory binding with Cysteine 178 (Cys-178).[1]
In contrast, Laxiflorin A, which lacks the D-ring present in this compound, demonstrates a significantly different biological profile. It exhibits low cytotoxicity against cancer cells.[1] Molecular docking studies have shown that Laxiflorin A binds to the small cavity around Cys-178 of ERK1 but does not interact with Cys-183, explaining its lack of direct inhibitory effect on ERK1/2.[1]
Interestingly, while Laxiflorin A alone is not a potent cytotoxic agent, it has been shown to enhance the sensitivity of cancer cells to this compound when used in combination. This synergistic effect is attributed to the binding of Laxiflorin A to Cys-178, which facilitates a more efficient targeting of Cys-183 by this compound.[1]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data comparing the in vitro efficacy of this compound and Laxiflorin A in NSCLC cell lines.
| Parameter | This compound | Laxiflorin A | Cell Line(s) | Reference |
| Cytotoxicity (IC50) | Dose-dependent inhibition of cell growth | Low cytotoxicity | PC9, HCC827, H1650, A549, H1975 | [1][2] |
| Apoptosis Induction | Dose-dependent induction of apoptosis | Not reported to induce apoptosis alone | PC9, HCC827, H1650 | [1] |
| ERK1/2 Phosphorylation | Significant reduction | No significant inhibition | PC9, HCC827, H1650 | [1][2] |
| RSK Phosphorylation | Significant reduction | No significant inhibition | PC9, HCC827, H1650 | [1][2] |
| BAD Phosphorylation | Reduction | Not reported | PC9 | [1][2] |
| Combined Effect | Enhanced drug sensitivity and inhibition of the ERK-RSK axis when co-treated with Laxiflorin A | Enhances this compound efficacy | PC9 | [1] |
Signaling Pathway Analysis
This compound primarily targets the ErbB signaling pathway by directly inhibiting ERK1/2, key downstream effectors.[1][2] This inhibition leads to a cascade of effects, including the downregulation of phosphorylated RSK and BAD, ultimately resulting in apoptosis.[1][2] Furthermore, this compound has been shown to suppress the expression of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the epidermal growth factor receptor (EGFR), thereby disrupting a positive feedback loop that promotes cancer cell survival.[1][2]
Experimental Protocols
-
Cell Seeding: NSCLC cells (PC9, HCC827, H1650, A549, and H1975) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with various concentrations of this compound or Laxiflorin A for 48 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Processing: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism software.
-
Cell Treatment: NSCLC cells were treated with different concentrations of this compound for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and then stained with the Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (BD Biosciences) following the manufacturer's protocol.
-
Data Acquisition: Stained cells were analyzed by flow cytometry (BD FACSCanto II).
-
Analysis: The percentages of apoptotic cells (Annexin V-positive) were determined using FlowJo software.
-
Protein Extraction: Cells treated with this compound were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-RSK, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Software: Molecular docking simulations were performed using AutoDock Vina.
-
Protein and Ligand Preparation: The crystal structure of ERK1 was obtained from the Protein Data Bank. The 3D structures of this compound and Laxiflorin A were generated and optimized.
-
Docking Procedure: The ligands were docked into the ATP-binding pocket of ERK1. The binding poses and interactions were analyzed to predict the binding modes.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of Laxiflorin compounds.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its direct covalent inhibition of ERK1/2. Its analog, Laxiflorin A, while not cytotoxic on its own, plays a synergistic role by enhancing the binding and efficacy of this compound. This comparative analysis highlights the structural and functional differences between these two compounds and provides a foundation for future drug development efforts targeting the MAPK pathway. The detailed experimental protocols and workflows serve as a guide for researchers aiming to replicate or expand upon these findings.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Laxiflorin B and its Downstream Effects on the ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Laxiflorin B, a novel covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with other ERK pathway inhibitors. The focus is on the downstream effects of these compounds, supported by experimental data to aid in research and development decisions.
Introduction
The ERK/MAPK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound, a natural product, has emerged as a potent and selective covalent inhibitor of ERK1/2, demonstrating significant anti-cancer activity. This guide compares the performance of this compound with other well-established ERK pathway inhibitors, focusing on their downstream molecular effects.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys-183 in ERK1) within the ATP-binding pocket of ERK1/2.[1][2] This irreversible binding effectively blocks the kinase activity of ERK, preventing the phosphorylation of its downstream substrates.
Comparative Analysis of ERK Pathway Inhibitors
The following table summarizes the key performance indicators of this compound and its analogues in comparison to other known ERK pathway inhibitors like Ulixertinib (an ERK inhibitor) and Trametinib (a MEK inhibitor).
Table 1: Quantitative Comparison of ERK Pathway Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Downstream Effect | Reference |
| This compound | ERK1/2 | PC-9 (NSCLC) | 1.503 (24h) | Downregulates AREG (4.41-fold) and EREG (2.40-fold) | [1] |
| HCC827 (NSCLC) | 1.137 (24h) | Induces mitochondria-mediated apoptosis via BAD activation | [1] | ||
| H1650 (NSCLC) | 2.116 (24h) | - | [1] | ||
| H1975 (NSCLC) | 1.872 (24h) | - | [1] | ||
| A549 (NSCLC) | 2.541 (24h) | - | [1] | ||
| This compound-4 | ERK1/2 | Not specified | Higher binding affinity and stronger tumor suppression than this compound (quantitative data not available) | Not specified | [1][2][3] |
| Ulixertinib (BVD-523) | ERK1/2 | SH-SY5Y | ERK IC50: 86 nM | Reduces phosphorylation of RSK1 | [4] |
| HCT-116 | Not specified | - | [4] | ||
| U937 | 4.5 µM | - | [4] | ||
| Trametinib | MEK1/2 | Not specified | Not applicable | Reduces phosphorylation of ERK and downstream targets | [5] |
NSCLC: Non-Small Cell Lung Cancer
Downstream Effects on the ERK Pathway
Inhibition of the ERK pathway by this compound leads to several key downstream events:
-
Induction of Apoptosis: this compound treatment results in the dephosphorylation of the pro-apoptotic protein BAD, leading to mitochondria-mediated apoptosis in cancer cells.[1]
-
Inhibition of Growth Factor Expression: A significant downstream effect of this compound is the suppression of the expression of Amphiregulin (AREG) and Epiregulin (EREG), two key growth factors that can drive cancer cell proliferation through an autocrine loop.[1][2] In PC9 non-small cell lung cancer cells, this compound was found to downregulate AREG and EREG expression by 4.41-fold and 2.40-fold, respectively.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ERK signaling pathway, the point of intervention for different inhibitors, and a typical experimental workflow for assessing their effects.
Caption: The ERK signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating ERK inhibitors.
Experimental Protocols
Western Blotting for ERK Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., NSCLC cell lines) and grow to 70-80% confluency. Treat with desired concentrations of this compound or other inhibitors for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-BAD, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant active ERK2 enzyme, a specific substrate (e.g., myelin basic protein), and varying concentrations of the inhibitor in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP formation.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a promising new class of covalent ERK1/2 inhibitors with potent anti-cancer activity. Its distinct mechanism of action and significant downstream effects on apoptosis and growth factor expression highlight its therapeutic potential. This guide provides a framework for comparing this compound with other ERK pathway inhibitors, offering valuable data and protocols to guide further research and drug development efforts in this critical signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: Laxiflorin B, TRAIL, and Navitoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by the natural compound Laxiflorin B, the extrinsic pathway ligand TRAIL, and the BH3 mimetic drug Navitoclax. The information presented herein is supported by experimental data to assist researchers in understanding the distinct and overlapping mechanisms of these pro-apoptotic agents.
Introduction to Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and elimination of damaged or cancerous cells. It is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria, leading to the release of cytochrome c and subsequent caspase activation. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, directly activating a caspase cascade. Understanding how different compounds modulate these pathways is vital for the development of targeted cancer therapies.
Comparative Overview of Apoptotic Mechanisms
This guide focuses on three compounds with distinct mechanisms of inducing apoptosis:
-
This compound: A natural diterpenoid that primarily induces the intrinsic apoptotic pathway through the inhibition of the ERK1/2 signaling pathway.
-
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL): A cytokine that activates the extrinsic apoptotic pathway by binding to its death receptors, DR4 and DR5.
-
Navitoclax (ABT-263): A small molecule inhibitor (BH3 mimetic) that targets anti-apoptotic Bcl-2 family proteins, thereby promoting the intrinsic apoptotic pathway .
The following sections will delve into the specific signaling cascades, present quantitative data on their apoptotic efficacy, and provide detailed experimental protocols for assessing their activity.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound, TRAIL, and Navitoclax in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Pro-Apoptotic Compounds
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | PC9 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | [1][2] |
| HCC827 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | [1][2] | |
| H1650 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | [1][2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but potent anti-proliferative effects observed | [3] | |
| TRAIL | T98G | Glioma | < 0.1 µg/mL | [4] |
| SF188 | Glioma | < 0.1 µg/mL | [4] | |
| U87MG | Glioma | < 0.1 µg/mL | [4] | |
| MDA-MB-231 | Breast Cancer | 0.27 µg/mL | [5] | |
| Navitoclax (ABT-263) | H146 | Small-Cell Lung Cancer | 0.0331 µM | [6] |
| Calu-1 | Non-Small Cell Lung Cancer | 0.831 µM | [6] | |
| PC9 | Non-Small Cell Lung Cancer | 3.30 µM | [6] | |
| H1048 | Small-Cell Lung Cancer | 0.06 µM | [7] | |
| SW480 | Colon Cancer | 0.43 µM | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 µM | [7] | |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Average IC50s ranged from approximately 2-8 µM | [8] |
Table 2: Quantitative Apoptosis Induction
| Compound | Cell Line | Assay | Results | Citation |
| This compound | PC9, HCC827, H1650 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptotic cells after 48h treatment. | [1][2] |
| TRAIL | HS578T, MB157, MB231 | Cell Death Detection ELISA | ~12-14 fold increase in DNA fragmentation. | [9] |
| HS578T, MB157, MB231 | Caspase-Glo 3/7 Assay | ~12-14 fold increase in caspase activity. | [9] | |
| Navitoclax (ABT-263) | RKO (Colon Cancer) | Flow Cytometry (Annexin V/PI) | 1.59-fold increase in early apoptotic cells, 2.59-fold increase in late apoptotic cells at 2.5 µM for 24h. | [10][11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct apoptotic pathways induced by this compound, TRAIL, and Navitoclax.
Caption: this compound induced intrinsic apoptosis pathway.
Caption: TRAIL induced extrinsic apoptosis pathway.
Caption: Navitoclax induced intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound stock solutions (this compound, TRAIL, Navitoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12][13][14]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds for the desired duration.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[15][16][17][18]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect the expression and cleavage of key proteins involved in the apoptotic pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, -7, -8, -9, anti-PARP, anti-Bcl-2, anti-Bax, anti-BAD, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[19][20][21][22][23]
Conclusion
This compound, TRAIL, and Navitoclax represent three distinct approaches to inducing apoptosis in cancer cells. This compound offers a novel mechanism of intrinsic pathway activation through ERK1/2 inhibition. TRAIL provides a targeted approach to activating the extrinsic pathway, while Navitoclax directly engages the core machinery of the intrinsic pathway by inhibiting anti-apoptotic Bcl-2 family proteins. A thorough understanding of these diverse mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of novel and effective cancer therapies, including combination strategies that may leverage the strengths of each compound to overcome resistance and enhance therapeutic efficacy.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRAIL induces apoptosis in triple-negative breast cancer cells with a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Validating β-Tubulin as a Direct Target of Laxiflorin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Laxiflorin B's performance as a β-tubulin inhibitor, offering supporting experimental data and methodologies. Recent studies have identified β-tubulin as a direct target of this compound, a natural ent-kaurane diterpenoid, challenging earlier findings that pointed to ERK1/2 as its primary target. This guide will focus on the experimental validation of β-tubulin as the direct target, comparing this compound to other known β-tubulin inhibitors that bind to the colchicine site.
Overview of this compound and its Target
This compound is a natural compound isolated from Isodon eriocalyx var. laxiflora. While initial research identified it as a novel and selective inhibitor of ERK1/2 kinases[1][2], a 2023 study has provided compelling evidence that this compound exerts its potent anti-cancer effects by directly targeting β-tubulin. Specifically, it has been shown to covalently bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis[3]. This dual-target profile or potential misidentification of its primary target warrants a closer look at the validation data.
Performance Comparison of Colchicine-Binding Site Inhibitors
The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of this compound in comparison to other well-established colchicine-binding site inhibitors.
| Compound | Cell Line (Cancer Type) | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference(s) |
| This compound | MDA-MB-231 (Triple-Negative Breast) | ~1.5-2.2 | Not explicitly stated in µM, but effective | [3][4] |
| MDA-MB-468 (Triple-Negative Breast) | ~1.2-4.7 | [4] | ||
| Colchicine | Various | Varies (nM to low µM) | 2.68 - 10.6 | [5][6] |
| Combretastatin A-4 (CA-4) | Various | Varies (nM range) | 1.2 - 2.1 | [5][6] |
| Nocodazole | Various | Varies (nM to low µM) | Not explicitly stated in µM | [7] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Validation of β-Tubulin as a Direct Target
Several key experiments have been employed to validate the direct interaction between this compound and β-tubulin.
Cellular Thermal Shift Assay (CETSA)
This assay directly assesses the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the change in absorbance or fluorescence over time.
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing any disruptions caused by a compound.
Caption: Immunofluorescence Staining Workflow for Microtubules.
Signaling Pathway of this compound-Induced Apoptosis
By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: this compound's Mechanism of Action via β-Tubulin Inhibition.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO (vehicle control) and incubate for a specified time (e.g., 2-4 hours) at 37°C[8].
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes[9].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer[9].
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins[9].
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble β-tubulin in each sample by SDS-PAGE and Western blotting using an anti-β-tubulin antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble β-tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
In Vitro Tubulin Polymerization Assay Protocol
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP[10].
-
Reaction Setup: In a 96-well plate, add the tubulin solution. Add this compound, a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control, and a vehicle control (e.g., DMSO) to respective wells[10][11].
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every minute) for 60 minutes using a microplate reader[9][10].
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. A decrease in both parameters in the presence of this compound indicates inhibition of tubulin polymerization.
Immunofluorescence Staining of Microtubules Protocol
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Treatment: Treat the cells with this compound or a vehicle control for a specified duration.
-
Fixation and Permeabilization: Gently wash the cells with pre-warmed PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-20 minutes at room temperature. Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes[12][13].
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for at least 30 minutes[12].
-
Antibody Incubation: Incubate the cells with a primary antibody specific for β-tubulin (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. Wash the cells several times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark[12].
-
Mounting and Imaging: Wash the cells again with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Microscopy: Visualize the microtubule network and cell nuclei using a fluorescence or confocal microscope. Capture images for analysis. Disruption, depolymerization, or abnormal bundling of microtubules in this compound-treated cells compared to the control cells provides visual evidence of its effect on the cytoskeleton.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 12. Immunofluorescence Staining of Microtubules [bio-protocol.org]
- 13. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Laxiflorin B
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Laxiflorin B. As a selective ERK1/2 inhibitor investigated for its anticancer properties, this compound should be handled with the utmost care as a potentially cytotoxic compound.[1] Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Communication
Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the correct and consistent use of appropriate PPE.[3] All personnel handling this compound must use the following equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Chemotherapy-tested nitrile gloves are required. The outer glove should be disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area. Use gloves registered as Complex Design (Category III).[4] |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn.[3] |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested N95 or N100 respirator must be used when handling powdered this compound or when there is a risk of generating aerosols.[5] |
| Eye Protection | Safety Goggles or Face Shield | Wear safety goggles or a full-face shield to protect against splashes.[3][5] |
Operational Plan: Handling and Preparation
3.1. Designated Handling Area
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent environmental contamination and inhalation exposure.[5]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure the designated area is clean and equipped with all necessary supplies, including PPE, a cytotoxic spill kit, and designated waste containers.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, eye protection, inner gloves, outer gloves).
-
Handling the Compound:
-
If working with powdered this compound, handle it with extreme care to avoid generating dust.
-
When reconstituting, slowly add the solvent to the vial to minimize pressure differences that could cause aerosols.
-
All containers holding this compound must be clearly labeled as "Cytotoxic" or "Hazardous."
-
-
Post-Handling:
-
After handling, wipe down all surfaces in the BSC or fume hood with an appropriate deactivating agent (e.g., 70% ethanol followed by a suitable detergent).
-
Dispose of all contaminated materials, including pipette tips, tubes, and wipes, in the designated cytotoxic waste container.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste. The inner gloves are removed last. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container |
| Solid Waste | Puncture-resistant, leak-proof container with a tight-fitting lid, clearly labeled "Cytotoxic Waste." This includes gloves, gowns, bench paper, and any other contaminated disposable items. |
| Liquid Waste | A clearly labeled, leak-proof container designated for cytotoxic liquid waste. |
| Sharps Waste | A puncture-proof sharps container specifically for cytotoxic sharps. |
All cytotoxic waste containers must be sealed when full and disposed of through a licensed hazardous waste disposal service.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate action is required to contain the spill and decontaminate the area.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full appropriate PPE, including a respirator.[3]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid creating dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the spill area with a detergent solution followed by a decontaminating agent.[3]
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
